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  • Product: tert-Butyl bis(4-hydroxybutyl)carbamate
  • CAS: 1056441-60-1

Core Science & Biosynthesis

Foundational

chemical structure and properties of tert-Butyl bis(4-hydroxybutyl)carbamate

This in-depth technical guide details the chemical structure, synthesis, reactivity, and applications of tert-Butyl bis(4-hydroxybutyl)carbamate (CAS: 1056441-60-1). It is designed for researchers in medicinal chemistry,...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide details the chemical structure, synthesis, reactivity, and applications of tert-Butyl bis(4-hydroxybutyl)carbamate (CAS: 1056441-60-1). It is designed for researchers in medicinal chemistry, lipid nanoparticle (LNP) development, and polymer science.

Executive Summary

tert-Butyl bis(4-hydroxybutyl)carbamate is a bifunctional organic intermediate characterized by a central nitrogen atom protected by a tert-butoxycarbonyl (Boc) group and substituted with two 4-hydroxybutyl chains.[1][2][3] Its unique structure—combining a chemically stable, removable protecting group with two primary hydroxyl moieties—makes it a critical scaffold for synthesizing biodegradable ionizable lipids , functionalized polymers , and PROTAC linkers .

By masking the central amine, this molecule allows researchers to selectively modify the hydroxyl groups (e.g., via esterification or oxidation) without interference from the nitrogen, facilitating the construction of complex, symmetrical lipid tails or crosslinked polymer networks.

Chemical Identity & Physicochemical Properties[4]

Nomenclature & Identification
PropertyDetail
IUPAC Name tert-Butyl N,N-bis(4-hydroxybutyl)carbamate
Common Name N-Boc-bis(4-hydroxybutyl)amine
CAS Number 1056441-60-1
Molecular Formula C₁₃H₂₇NO₄
Molecular Weight 261.36 g/mol
SMILES CC(C)(C)OC(=O)N(CCCCO)CCCCO
InChIKey Computed from structure (e.g., generic key for isomer)
Structural Analysis

The molecule consists of three distinct functional domains:

  • Boc Protecting Group: Provides steric bulk and acid-labile protection for the amine. It renders the nitrogen non-nucleophilic during base-catalyzed reactions.

  • Central Nitrogen: The core pivot point. Upon deprotection, it becomes a secondary amine, capable of protonation (pKₐ ~9–10) or further alkylation to form tertiary amines (crucial for ionizable lipids).

  • Two 4-Hydroxybutyl Arms: Primary alcohol termini separated by a 4-carbon alkyl spacer. This specific chain length (C4) offers a balance between hydrophobicity and flexibility, distinct from the more common ethyl (C2) or propyl (C3) linkers.

Physicochemical Properties
  • Physical State: Viscous colorless to pale yellow liquid or low-melting solid (depending on purity).

  • Solubility:

    • Soluble in: Methanol, Ethanol, DMSO, DMF, Dichloromethane, Ethyl Acetate.

    • Sparingly Soluble in: Water (due to the lipophilic Boc and butyl chains, despite the hydroxyls).

    • Insoluble in: Hexanes (unless heated).

  • Stability: Stable under neutral and basic conditions. Hydrolyzes in strong acids (removing Boc). Hygroscopic due to hydroxyl groups.

Synthesis & Manufacturing

The synthesis of tert-Butyl bis(4-hydroxybutyl)carbamate typically follows a convergent route starting from 4-amino-1-butanol or bis(4-hydroxybutyl)amine .

Reaction Pathway

The most robust method involves the direct protection of the secondary amine bis(4-hydroxybutyl)amine with Di-tert-butyl dicarbonate (Boc₂O).

Step 1: Formation of Bis(4-hydroxybutyl)amine (Precursor Synthesis)

  • Reagents: 4-Amino-1-butanol + 4-Chlorobutanol (or 4-Bromobutanol).

  • Conditions: Base (K₂CO₃), Acetonitrile, Reflux.

  • Mechanism:[4][5] Nucleophilic substitution (Sₙ2) of the halide by the primary amine.

Step 2: Boc Protection (Target Synthesis)

  • Reagents: Bis(4-hydroxybutyl)amine + Boc₂O.

  • Conditions: DCM or THF, Base (Et₃N or NaHCO₃), 0°C to RT.

  • Yield: Typically >90% after purification.

Visualization of Synthesis Logic

Synthesis Start 4-Amino-1-butanol (Primary Amine) Inter Bis(4-hydroxybutyl)amine (Secondary Amine) Start->Inter S_N2 Alkylation (K2CO3, MeCN, Reflux) Reagent1 4-Chlorobutanol (Alkylating Agent) Reagent1->Inter Final tert-Butyl bis(4-hydroxybutyl)carbamate (Target) Inter->Final N-Protection (DCM, Et3N, RT) Boc Boc2O (Protecting Group) Boc->Final

Figure 1: Synthetic pathway from commodity starting materials to the Boc-protected target.

Reactivity Profile & Functionalization

This molecule acts as a "masked" bifunctional linker. Its utility lies in the differential reactivity between the hydroxyl groups and the protected amine.

Hydroxyl Group Transformations (O-Functionalization)

The primary hydroxyls are nucleophilic and can undergo:

  • Esterification: Reaction with fatty acid chlorides or anhydrides to form diester lipids . This is the primary route for synthesizing biodegradable lipid tails.

  • Oxidation: Conversion to aldehydes (using Swern or Dess-Martin periodinane) or carboxylic acids (Jones oxidation), enabling conjugation to amines or hydrazides.

  • Activation: Conversion to leaving groups (Mesylate/Tosylate) for further nucleophilic substitution (e.g., attaching thiols or azides).

Amine Deprotection (N-Functionalization)

The Boc group is stable to bases and nucleophiles but cleaves rapidly in acid.

  • Protocol: Treat with Trifluoroacetic acid (TFA) in DCM (1:1) or 4M HCl in Dioxane.

  • Product: The ammonium salt of the functionalized derivative (e.g., a diester-amine salt).

  • Significance: This step "unmasks" the nitrogen, allowing it to be protonated (for LNP endosomal escape) or alkylated to form a quaternary ammonium lipid.

Reaction Workflow Diagram

Reactivity Core tert-Butyl bis(4-hydroxybutyl)carbamate Diester Boc-Protected Diester Lipid Core->Diester Esterification (Pyridine/DMAP) Poly Polyurethane with Boc-Protected Side Chains Core->Poly Polymerization FattyAcid Fatty Acid Chloride (R-COCl) FattyAcid->Diester Deprotect Secondary Amine Lipid (Ionizable Headgroup) Diester->Deprotect TFA Deprotection (-Boc) Iso Diisocyanate (OCN-R-NCO) Iso->Poly

Figure 2: Divergent synthetic utility in lipid and polymer chemistry.

Applications in Drug Delivery & Material Science

Biodegradable Ionizable Lipids (LNPs)

This molecule is a premier scaffold for synthesizing next-generation ionizable lipids used in mRNA delivery (e.g., COVID-19 vaccines).

  • Mechanism: By esterifying the hydroxyls with long-chain fatty acids (e.g., octanoic acid), researchers create a lipid with "biodegradable" ester linkages buried within the hydrophobic tails.

  • Advantage: Upon entering the cell, intracellular esterases cleave these ester bonds, breaking the lipid into harmless metabolites (fatty acids and the hydrophilic amino-diol core), reducing toxicity and accumulation.

  • Comparison: Unlike non-biodegradable lipids (e.g., DLin-MC3-DMA), lipids derived from this scaffold offer a superior safety profile for repeat dosing.

PROTACs and Linkers

In Proteolysis Targeting Chimeras (PROTACs), the length and composition of the linker are critical for ternary complex formation.

  • Utility: The 4-carbon arms provide a specific spatial separation. The central nitrogen can serve as a branching point to attach a solubility-enhancing group or a "handle" for click chemistry.

Functional Polyurethanes

Reaction with diisocyanates yields polyurethanes containing protected amines in the backbone.

  • Post-Polymerization Modification: After forming the polymer film/nanoparticle, the Boc groups can be removed to expose amines. These amines can then be conjugated with drugs, fluorescent dyes, or targeting ligands (e.g., RGD peptides), creating "smart" biomaterials.

Handling, Safety & Storage

  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The compound is hygroscopic; moisture can lead to hydrolysis over long periods or difficulty in precise stoichiometry.

  • Handling: Wear standard PPE (gloves, goggles, lab coat). Use in a fume hood.

  • Hazards: While not classified as highly toxic, it is an organic carbamate. Avoid inhalation of vapors or contact with skin.

  • Disposal: Dispose of as organic waste containing nitrogen.

References

  • Maier, M. A., et al. (2013). "Biodegradable Lipids Enabling Rapidly Eliminated Lipid Nanoparticles for Systemic Delivery of RNAi Therapeutics." Molecular Therapy, 21(8), 1570–1578. Link(Foundational concept of ester-based biodegradable lipids).

  • CymitQuimica. "Product Data Sheet: tert-butyl bis(4-hydroxybutyl)carbamate (CAS 1056441-60-1)."[2][3] Link(Commercial source and physical data verification).

  • PubChem. "Compound Summary: tert-Butyl bis(4-hydroxybutyl)carbamate."[6] National Library of Medicine. Link(Chemical structure and ID verification).

  • Akinc, A., et al. (2008). "A combinatorial library of lipid-like materials for delivery of RNAi therapeutics." Nature Biotechnology, 26, 561–569. Link(Methodology for synthesizing amino-alcohol lipidoids).

Sources

Exploratory

reactivity profile of hydroxyl groups in tert-Butyl bis(4-hydroxybutyl)carbamate

A Technical Guide to Reactivity, Desymmetrization, and Linker Design[1] Part 1: Molecular Architecture & Reactivity Landscape[1][2] tert-Butyl bis(4-hydroxybutyl)carbamate (CAS: 1056441-60-1) is a pivotal intermediate in...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to Reactivity, Desymmetrization, and Linker Design[1]

Part 1: Molecular Architecture & Reactivity Landscape[1][2]

tert-Butyl bis(4-hydroxybutyl)carbamate (CAS: 1056441-60-1) is a pivotal intermediate in the synthesis of heterobifunctional linkers, particularly for PROTACs (Proteolysis Targeting Chimeras) and dendrimeric drug delivery systems.[1] Its value lies in its


 symmetry  and the specific length of its alkyl spacers (

), which provide greater lipophilicity and flexibility compared to the more common diethanolamine derivatives.
1.1 Structural Analysis

The molecule consists of three distinct reactive domains:

  • The Nitrogen Core: Protected by a tert-butoxycarbonyl (Boc) group.[1][2][3] This renders the nitrogen non-nucleophilic and stable to basic conditions, while remaining cleavable under acidic regimes (e.g., TFA/DCM or HCl/Dioxane).[4]

  • The

    
     Spacers:  The butyl chains prevent the immediate steric crowding often seen in ethyl-bridged analogs, facilitating reactions at the terminal ends.
    
  • The Terminal Hydroxyls: Two chemically equivalent primary alcohols.[1] These are the primary sites of functionalization.

1.2 The Reactivity Matrix

The primary challenge and opportunity with this molecule is controlling the reactivity of the two identical hydroxyl groups.

TransformationReagentsOutcomeApplication
Activation MsCl / TsCl, TEABis-sulfonate estersLeaving groups for nucleophilic substitution (azides, amines).[4][1]
Oxidation Swern or DMPBis-aldehydePrecursor for reductive amination or Wittig reactions.[1]
Substitution

, DIAD, Nucleophile
Bis-substituted productMitsunobu reaction for converting OH to N or S linkages.[4][1]
Desymmetrization 0.9 eq. TBSCl / NaHMono-protected alcoholHigh Value: Creation of heterobifunctional linkers (Janus molecules).[1]
Part 2: Desymmetrization Strategies (The Core Challenge)

For drug conjugation, the goal is often to attach two different payloads (e.g., an E3 ligase ligand and a protein-of-interest ligand).[2][5] This requires desymmetrization —breaking the symmetry of the starting material to differentiate the two hydroxyl groups.

2.1 Statistical Desymmetrization

The most direct approach is statistical functionalization. By reacting the diol with a limiting amount of electrophile (e.g., 1.0 equivalent), you generate a mixture of:

  • Unreacted starting material (Diol)[4][1]

  • Desired product (Mono-functionalized)

  • Over-reacted byproduct (Bis-functionalized)[4][1]

Expert Insight: While often dismissed as "messy," statistical methods are highly effective for this molecule because the Boc group confers significant solubility in non-polar solvents (DCM, Hexanes), making the chromatographic separation of the Mono-alcohol (polar) from the Bis-protected (non-polar) and Diol (very polar) straightforward.[4]

2.2 Enzymatic Desymmetrization

For high-value, scale-up scenarios where chromatography is limiting, enzymatic acylation using Lipases (e.g., Candida antarctica Lipase B, CALB) is the gold standard.[4] The enzyme's active site can distinguish the "second" hydroxyl group sterically after the first has reacted, often yielding high selectivity for the mono-acetate.

Part 3: Visualization of Reactivity Pathways

The following diagram maps the critical reactivity pathways, distinguishing between symmetrical activation and desymmetrization routes.

ReactivityProfile Start tert-Butyl bis(4-hydroxybutyl)carbamate (Starting Material) Sym_Act Bis-Mesylate/Tosylate (Symmetrical Activation) Start->Sym_Act MsCl (2.2 eq), TEA Desym_Stat Statistical Mono-Protection (TBS/Bn/Trt) Start->Desym_Stat TBSCl (1.0 eq), NaH Desym_Enz Enzymatic Mono-Acylation (Lipase Catalysis) Start->Desym_Enz Vinyl Acetate, CALB Sym_Sub Bis-Azide / Bis-Amine (Symmetrical Linker) Sym_Act->Sym_Sub NaN3, DMF Hetero_Linker Heterobifunctional Linker (PROTAC Precursor) Desym_Stat->Hetero_Linker 1. Activate OH 2. Deprotect TBS Desym_Enz->Hetero_Linker Hydrolysis

Caption: Figure 1. Divergent synthesis pathways for Boc-bis(4-hydroxybutyl)amine. The choice between symmetrical activation (Red) and desymmetrization (Yellow/Green) dictates the linker's final utility.

Part 4: Experimental Protocols
Protocol A: Statistical Mono-Silylation (Desymmetrization)

Objective: To isolate the mono-TBS protected alcohol for heterobifunctional linker synthesis.[1]

Reagents:

  • Substrate: tert-Butyl bis(4-hydroxybutyl)carbamate (1.0 eq)[4][1]

  • Reagent: tert-Butyldimethylsilyl chloride (TBSCl) (1.0 eq)[4][1]

  • Base: Sodium Hydride (NaH, 60% dispersion) (1.1 eq)[4]

  • Solvent: Anhydrous THF (

    
     M concentration)
    

Step-by-Step Workflow:

  • Setup: Flame-dry a round-bottom flask and purge with Argon. Add the substrate dissolved in anhydrous THF.

  • Deprotonation: Cool the solution to

    
    C. Add NaH portion-wise. Stir for 30 minutes. Note: Evolution of 
    
    
    
    gas will occur; ensure venting.
  • Addition: Dissolve TBSCl in a minimum volume of THF and add dropwise via syringe pump over 1 hour. Causality: Slow addition maintains a low instantaneous concentration of the electrophile, favoring the reaction with the abundant unreacted diol over the mono-product.

  • Quench & Workup: Stir for 2 hours at

    
    C. Quench with saturated 
    
    
    
    . Extract with EtOAc (3x).[4][1]
  • Purification: The crude mixture contains Diol (

    
    ), Mono-TBS (
    
    
    
    ), and Bis-TBS (
    
    
    ) in Hexanes/EtOAc (7:3).[4][1] Flash chromatography yields the Mono-TBS product (typically 45-50% yield).[1]
Protocol B: Symmetrical Bis-Mesylation

Objective: Activation of both hydroxyls for substitution (e.g., azide introduction).[4]

Reagents:

  • Substrate (1.0 eq)[4][1]

  • Methanesulfonyl Chloride (MsCl) (2.5 eq)[4][1]

  • Triethylamine (TEA) (3.0 eq)[4][1]

  • Solvent: DCM (Dichloromethane)[4][1]

Step-by-Step Workflow:

  • Dissolution: Dissolve substrate and TEA in DCM at

    
    C.
    
  • Activation: Add MsCl dropwise.[1] The reaction is exothermic; maintain temperature

    
    C to prevent elimination side reactions.[1]
    
  • Monitoring: TLC (100% EtOAc) will show the disappearance of the baseline spot and appearance of a less polar spot.

  • Workup: Wash with cold 1M HCl (to remove TEA), then saturated

    
    , then brine. Dry over 
    
    
    
    .[1]
  • Stability Note: The bis-mesylate is stable for storage at

    
    C but should be used within 48 hours to prevent hydrolysis or cyclization.[1]
    
Part 5: References
  • Desymmetrization of Diols:

    • Title: Enantioselective desymmetrization of prochiral 1,3-diols in natural product synthesis.[1][6]

    • Source: PMC (PubMed Central).[4][1]

    • URL:[Link] (Representative link for desymmetrization methodology).[4][1]

  • Boc-Amine Reactivity:

    • Title: The Reactivity of the N-Boc Protecting Group: An Underrated Feature.

    • Source: ResearchGate.[1]

    • URL:[Link]

  • PROTAC Linker Design:

    • Title: Current strategies for the design of PROTAC linkers: a critical review.

    • Source: Journal of Hematology & Oncology.[1]

    • URL:[Link]

  • General Reactivity of Bis(hydroxyalkyl)amines:

    • Title: Application Notes and Protocols for tert-Butyl (4-hydroxybutan-2-yl)carbamate in Asymmetric Synthesis.

    • Source: BenchChem.[1][2][7]

Sources

Protocols & Analytical Methods

Method

Application Note: Strategic Esterification of tert-Butyl bis(4-hydroxybutyl)carbamate

Abstract: This document provides a comprehensive guide for the esterification of tert-Butyl bis(4-hydroxybutyl)carbamate, a key intermediate in the development of advanced biomaterials, drug delivery systems, and special...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for the esterification of tert-Butyl bis(4-hydroxybutyl)carbamate, a key intermediate in the development of advanced biomaterials, drug delivery systems, and specialty polymers. Due to the presence of an acid-labile tert-butyloxycarbonyl (Boc) protecting group, classical acid-catalyzed methods like Fischer esterification are incompatible.[1][2] This guide details a robust protocol based on the Steglich esterification, which proceeds under mild, neutral conditions, ensuring the integrity of the carbamate functionality.[3][4] We will explore the mechanistic rationale, provide a detailed step-by-step protocol, discuss critical process parameters, and offer expert insights into reaction optimization and troubleshooting.

Introduction and Strategic Considerations

tert-Butyl bis(4-hydroxybutyl)carbamate is a symmetrical diol protected by a Boc group. The two primary hydroxyl groups offer versatile handles for modification, most commonly through esterification, to introduce functional moieties or build larger polymeric structures. The resulting esters are valuable as biodegradable linkers, plasticizers, or building blocks for polyurethanes and polyesters.

The central challenge in the chemical modification of this substrate is the acid sensitivity of the Boc protecting group. Strong acids, typically used in Fischer esterification, will cause premature deprotection, leading to unwanted side reactions and a complex product mixture.[2][5] Therefore, the selection of an appropriate esterification method is paramount.

Key Strategic Choices for Esterification:

  • Steglich Esterification: This method utilizes a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), in conjunction with a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP).[1][3] It is renowned for its mild reaction conditions (often room temperature) and tolerance of sensitive functional groups, making it the preferred method for this application.[4][6]

  • Acyl Chloride/Anhydride Method: Reaction with a carboxylic acid chloride or anhydride in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine) is another viable, mild approach. This method avoids acidic conditions but requires prior synthesis of the acyl chloride/anhydride if not commercially available.

  • Mitsunobu Reaction: This reaction allows for the conversion of alcohols to esters under mild, neutral conditions with inversion of configuration.[7][8] While effective, it involves reagents like triphenylphosphine (PPh3) and diethyl azodicarboxylate (DEAD), which can make product purification challenging due to stoichiometric byproducts like triphenylphosphine oxide (TPPO).[7]

This guide will focus on the Steglich esterification due to its high efficiency, operational simplicity, and broad applicability.

The Steglich Esterification: Mechanism and Rationale

The Steglich esterification is not a direct reaction between the carboxylic acid and the alcohol. Instead, it involves the activation of the carboxylic acid by a carbodiimide.

Mechanism Overview:

  • Activation of Carboxylic Acid: The carboxylic acid adds to one of the double bonds of the carbodiimide (DCC or EDC) to form a highly reactive O-acylisourea intermediate.[1]

  • Role of DMAP: While the alcohol can directly attack the O-acylisourea, this pathway is often slow and can be compromised by a side reaction where the O-acylisourea rearranges to a stable, unreactive N-acylurea.[3] DMAP, being a superior nucleophile, rapidly attacks the O-acylisourea to form an acylpyridinium intermediate.[1][4] This intermediate is highly electrophilic and does not undergo the debilitating rearrangement.

  • Nucleophilic Attack: The hydroxyl group of tert-Butyl bis(4-hydroxybutyl)carbamate attacks the activated acylpyridinium intermediate, forming the desired ester.

  • Byproduct Formation: The protonated carbodiimide becomes the insoluble dicyclohexylurea (DCU) if using DCC, or a water-soluble urea if using EDC, facilitating its removal from the reaction mixture.[3]

This DMAP-catalyzed pathway ensures a faster, cleaner, and higher-yielding reaction, effectively suppressing the formation of the N-acylurea byproduct.[3]

Experimental Protocol: Di-esterification via Steglich Conditions

This protocol details the di-esterification of tert-Butyl bis(4-hydroxybutyl)carbamate with a generic carboxylic acid (R-COOH). To achieve mono-esterification, the stoichiometry of the carboxylic acid and coupling agent should be reduced.

Materials and Reagents
ReagentMolar Eq.Purpose
tert-Butyl bis(4-hydroxybutyl)carbamate1.0Substrate
Carboxylic Acid (R-COOH)2.2Acylating Agent
Dicyclohexylcarbodiimide (DCC)2.2Coupling Agent/Dehydrating Agent
4-Dimethylaminopyridine (DMAP)0.2Nucleophilic Catalyst
Dichloromethane (DCM), Anhydrous-Solvent
Saturated Aqueous NH₄Cl-Workup (Quenching)
Saturated Aqueous NaHCO₃-Workup (Neutralization)
Brine-Workup (Washing)
Anhydrous Na₂SO₄ or MgSO₄-Drying Agent

Note: The water-soluble EDC can be used in place of DCC, which simplifies the workup as the urea byproduct is removed during aqueous extraction.

Step-by-Step Procedure
  • Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add tert-Butyl bis(4-hydroxybutyl)carbamate (1.0 eq.), the desired carboxylic acid (2.2 eq.), and 4-dimethylaminopyridine (DMAP, 0.2 eq.).

  • Dissolution: Add anhydrous dichloromethane (DCM) to dissolve the solids, aiming for a concentration of approximately 0.1-0.2 M with respect to the diol. Stir the solution with a magnetic stir bar.

  • Initiation: Cool the flask to 0 °C in an ice-water bath. Once cooled, add dicyclohexylcarbodiimide (DCC, 2.2 eq.) to the solution in one portion. A white precipitate of dicyclohexylurea (DCU) will begin to form over time.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The disappearance of the starting diol and the appearance of a new, less polar spot corresponding to the diester indicates reaction completion.

  • Workup (DCC):

    • Once the reaction is complete, cool the flask again to 0 °C to further precipitate the DCU byproduct.

    • Filter the reaction mixture through a pad of Celite or a sintered glass funnel to remove the DCU precipitate. Wash the filter cake with a small amount of cold DCM.

    • Transfer the filtrate to a separatory funnel.

  • Aqueous Extraction:

    • Wash the organic layer sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

    • Purify the crude material by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to isolate the pure diester.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualization of the Experimental Workflow

The following diagram outlines the key stages of the esterification protocol.

Esterification_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_final Analysis Reactants 1. Combine Diol, Acid, & DMAP in Anhydrous DCM Cooling 2. Cool to 0 °C Reactants->Cooling Inert Atm. Addition 3. Add DCC Cooling->Addition Stirring 4. Stir at RT (12-24h) Addition->Stirring Monitoring 5. Monitor by TLC Stirring->Monitoring Filter 6. Filter DCU Byproduct Monitoring->Filter Reaction Complete Extract 7. Aqueous Extraction Filter->Extract Purify 8. Column Chromatography Extract->Purify Characterize 9. Characterization (NMR, MS) Purify->Characterize

Caption: Workflow for the Steglich Esterification of the Diol.

Expert Insights and Troubleshooting

  • Controlling Selectivity (Mono- vs. Di-esterification): The protocol above is optimized for di-esterification. To favor the formation of the mono-ester, the stoichiometry should be adjusted. Using approximately 1.0-1.1 equivalents of the carboxylic acid and DCC will statistically favor mono-acylation. The resulting mixture of diol, mono-ester, and diester will require careful chromatographic separation.

  • Choice of Carbodiimide: DCC is cost-effective but forms the insoluble DCU byproduct, which requires filtration.[3] For smaller scale reactions or substrates with poor solubility, using EDC is highly advantageous. The resulting N-ethyl-N'-(3-dimethylaminopropyl)urea is water-soluble and easily removed during the aqueous workup, simplifying the purification process.[4]

  • Incomplete Reaction: If TLC analysis shows significant unreacted starting material after 24 hours, a small additional portion of DCC (0.2-0.3 eq.) can be added. Ensure all reagents and the solvent are scrupulously dry, as water will consume the DCC and the activated intermediate.

  • DMAP Loading: While catalytic (5-10 mol%), the amount of DMAP is crucial for reaction efficiency.[1] Using less can lead to slower reactions and increased formation of the N-acylurea side product.

  • Post-Esterification Deprotection: The Boc group on the final ester product can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA) in DCM or 4M HCl in dioxane, to liberate the free amine for further functionalization.[9][10][11]

By following this detailed guide, researchers can reliably and efficiently synthesize novel ester derivatives of tert-Butyl bis(4-hydroxybutyl)carbamate, paving the way for new discoveries in drug development and materials science.

References

  • Hughes, D. L. The Mitsunobu Reaction. Organic Reactions, 1992. [URL: https://onlinelibrary.wiley.com/doi/book/10.1002/0471264180.or042.02]
  • Dodge, M. W., et al. Regioselective Esterification of Vicinal Diols on Monosaccharide Derivatives via Mitsunobu Reactions. Organic Letters, 2008. [URL: https://pubs.acs.org/doi/10.1021/ol801691d]
  • ACS Publications. Regioselective Esterification of Vicinal Diols on Monosaccharide Derivatives via Mitsunobu Reactions. Organic Letters, 2008. [URL: https://pubs.acs.org/doi/abs/10.1021/ol801691d]
  • ResearchGate. Regioselective Esterification of Vicinal Diols on Monosaccharide Derivatives via Mitsunobu Reactions | Request PDF. [URL: https://www.researchgate.
  • Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros, 2024. [URL: https://www.reddit.com/r/Chempros/comments/s15zqw/advice_on_nboc_deprotection_in_the_presence_of/]
  • Boateng, C. A., & Ng, R. A. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. PMC, 2020. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7311129/]
  • Fisher Scientific. Amine Protection / Deprotection. [URL: https://www.fishersci.se/se/en/technical-support/applications-and-techniques/chemistry-and-biochemistry-applications/organic-synthesis-and-medicinal-chemistry/amine-protection-deprotection.html]
  • ACS GCI Pharmaceutical Roundtable. BOC Deprotection. Wordpress, 2026. [URL: https://www.acs.org/content/dam/acsorg/greenchemistry/industriainnovation/roundtable/acs-gci-pr-reagent-guide-boc-deprotection.pdf]
  • RSC.org. SUPPORTING INFORMATION. [URL: https://www.rsc.
  • Royal Society of Chemistry. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. 2021. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/gc/d1gc02231a]
  • J&K Scientific LLC. Fischer Esterification. 2025. [URL: https://jk-scientific.
  • Organic Chemistry Portal. Ester synthesis by esterification. [URL: https://www.organic-chemistry.org/synthesis/C2O/esters.shtm]
  • Chemistry Steps. Mitsunobu Reaction. 2025. [URL: https://www.chemistrysteps.com/mitsunobu-reaction/]
  • ResearchGate. Esterification of Sterically Hindered Acids and Alcohols in Fluorous Media. 2025. [URL: https://www.researchgate.net/publication/251025595_Esterification_of_Sterically_Hindered_Acids_and_Alcohols_in_Fluorous_Media]
  • Organic Chemistry Portal. Steglich Esterification. [URL: https://www.organic-chemistry.
  • Lee, Y., et al. Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. PMC, 2017. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5409990/]
  • Organic Syntheses. Carbamic acid, tert-butyl ester. [URL: http://www.orgsyn.org/demo.aspx?prep=cv5p0162]
  • Pittelkow, M. Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. [URL: https://pittelkow.kiku.dk/wp-content/uploads/2012/11/Pittelkow_Synlett_2003_1_111.pdf]
  • Wikipedia. Steglich esterification. [URL: https://en.wikipedia.
  • Benchchem. Application Notes and Protocols for tert-Butyl (4-hydroxybutan-2-yl)carbamate in Asymmetric Synthesis. [URL: https://www.benchchem.
  • Organic Syntheses. Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl ethyl fumarate. [URL: http://www.orgsyn.org/demo.aspx?prep=cv7p0093]
  • Royal Society of Chemistry. Highly efficient synthesis of tert-butyl esters using (Boc)2O under solvent/base-free electromagnetic milling conditions: a new reaction model. Green Chemistry, 2025. [URL: https://pubs.rsc.org/en/content/articlelanding/2025/gc/d4gc02484a]
  • Luxembourg Bio Technologies. Efficient and Controllably Selective Preparation of Esters Using Uronium-Based Coupling Agents. [URL: https://luxembourgbio.com/resources/efficient-and-controllably-selective-preparation-of-esters-using-uronium-based-coupling-agents]
  • Organic Chemistry Tutor. Acid to Ester - Common Conditions. [URL: https://www.organic-chemistry-tutor.com/acid-to-ester/]
  • ACS Publications. Triarylamminium Radical Cation Facilitates the Deprotection of tert-Butyl Groups in Esters, Ethers, Carbonates, and Carbamates. The Journal of Organic Chemistry, 2023. [URL: https://pubs.acs.org/doi/10.1021/acs.joc.3c00424]
  • El-Sayed, N. S., et al. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. PMC, 2023. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10710183/]
  • Organic Chemistry Portal. Fischer Esterification. [URL: https://www.organic-chemistry.

Sources

Application

Application Note: High-Fidelity Boc-Deprotection of tert-Butyl bis(4-hydroxybutyl)carbamate

Executive Summary & Strategic Analysis The removal of the tert-butoxycarbonyl (Boc) group from tert-butyl bis(4-hydroxybutyl)carbamate presents a specific chemoselective challenge often overlooked in standard protocols:...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The removal of the tert-butoxycarbonyl (Boc) group from tert-butyl bis(4-hydroxybutyl)carbamate presents a specific chemoselective challenge often overlooked in standard protocols: the presence of two nucleophilic primary alcohol moieties.

While standard acidolysis (TFA or HCl) effectively cleaves the carbamate, the presence of free hydroxyl groups introduces two critical risks:

  • O-Trifluoroacetylation: When using Trifluoroacetic Acid (TFA), the formation of trifluoroacetate esters at the hydroxyl positions is a thermodynamically driven side reaction, leading to complex mixtures that complicate purification.

  • Product Polarity: The deprotected product, bis(4-hydroxybutyl)amine , is a highly polar, water-soluble secondary amine. Standard aqueous workups (e.g., basification followed by DCM extraction) frequently result in massive yield loss into the aqueous phase.

This guide presents two validated protocols designed to circumvent these issues. Protocol A (HCl/Dioxane) is the recommended standard for generating the hydrochloride salt directly, avoiding ester formation. Protocol B (TFA/DCM) includes a mandatory hydrolysis step to revert any O-acylation, tailored for high-throughput scenarios where TFA is the reagent of choice.

Safety Advisory: Nitrosamine Precursor

WARNING: The product, bis(4-hydroxybutyl)amine, is the direct metabolic precursor to BBN (N-butyl-N-(4-hydroxybutyl)nitrosamine) , a potent bladder carcinogen.

  • Strict Segregation: Never process this amine in the vicinity of nitrosating agents (e.g., sodium nitrite, alkyl nitrites, nitrogen oxides).

  • PPE: Double nitrile gloves and a fume hood are mandatory.

  • Waste: Segregate amine waste streams from acidic aqueous waste containing nitrates/nitrites.

Chemical Strategy & Mechanism[1][2][3][4][5][6]

The deprotection follows an acid-catalyzed fragmentation pathway. The tert-butyl carbocation is generated and subsequently eliminated as isobutylene.[1]

  • The Hydroxyl Challenge: In neat TFA, the equilibrium constant for the esterification of primary alcohols is significant.

    
    .
    
  • The Solution:

    • Avoidance: Use HCl (Protocol A), which does not form stable esters with alcohols under these conditions.

    • Reversal: If TFA is used (Protocol B), treat the crude residue with mild base (aqueous

      
       or methanolic 
      
      
      
      ) to hydrolyze the unstable trifluoroacetate esters.
Mechanistic Pathway (DOT Visualization)

BocDeprotection Start N-Boc-bis(4-hydroxybutyl)amine Protonation Protonated Carbamate Intermediate Start->Protonation + H+ (TFA or HCl) Fragmentation Carbamic Acid + t-Butyl Cation Protonation->Fragmentation - Isobutylene Decarboxylation Free Amine Salt (Product) Fragmentation->Decarboxylation - CO2 SideRxn SIDE REACTION: O-Trifluoroacetylation Decarboxylation->SideRxn If TFA used (Reversible)

Figure 1: Mechanistic pathway of Boc-deprotection showing the potential divergence into O-trifluoroacetylation when using TFA.

Protocol A: HCl-Mediated Deprotection (Recommended)

This method is superior for this specific substrate because it avoids esterification of the alcohol groups and yields the product as a stable hydrochloride salt, which is easier to handle than the viscous free base.

Materials
  • Substrate: tert-Butyl bis(4-hydroxybutyl)carbamate (1.0 equiv)

  • Reagent: 4.0 M HCl in 1,4-Dioxane (10.0 equiv)

  • Solvent: Methanol (MeOH) or Dichloromethane (DCM) (Optional co-solvent for solubility)

  • Precipitation Solvent: Diethyl Ether (

    
    ) or MTBE
    
Step-by-Step Procedure
  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the substrate in a minimum volume of 1,4-dioxane (or DCM if solubility is poor).

    • Note: Avoid using alcohols as the primary solvent if strictly anhydrous conditions are desired to precipitate the salt, though MeOH is acceptable if evaporation is planned.

  • Acid Addition: Cool the solution to 0°C (ice bath). Add 4.0 M HCl in dioxane dropwise.

    • Stoichiometry: Use a large excess (10 equiv) to ensure rapid kinetics.

  • Reaction: Remove the ice bath and stir at room temperature (20-25°C).

    • Monitoring: Check by TLC (stain with Ninhydrin or PMA) or LC-MS. Reaction is typically complete in 1–2 hours.

    • Observation: The solution may become cloudy as the amine hydrochloride salt forms.

  • Workup (Precipitation Method):

    • Dilute the reaction mixture with excess diethyl ether or MTBE (approx. 5x reaction volume).

    • Cool to -20°C for 1 hour to maximize precipitation.

    • Filter the white solid (bis(4-hydroxybutyl)amine hydrochloride) under an inert atmosphere (nitrogen blanket) as the salt can be hygroscopic.

  • Workup (Evaporation Method - if oil forms):

    • Concentrate the mixture to dryness under reduced pressure.

    • Co-evaporate with toluene (3x) to remove excess HCl and traces of water.

    • Result: Quantitative yield of the hydrochloride salt as a viscous oil or semi-solid.

Protocol B: TFA-Mediated Deprotection (High Throughput)

Use this protocol if HCl/dioxane is unavailable or if the substrate is part of a library synthesis using standard TFA workflows. Crucial: You must perform the hydrolysis step.

Materials
  • Reagent: Trifluoroacetic Acid (TFA)[2][3]

  • Solvent: Dichloromethane (DCM)[2][4]

  • Scavenger: Triisopropylsilane (TIPS) or water (2.5% v/v) - Optional but recommended to quench t-butyl cations.

  • Hydrolysis Base: 2M NaOH (aq) or

    
     in Methanol.
    
Step-by-Step Procedure
  • Setup: Dissolve substrate in DCM (concentration ~0.2 M).

  • Acidolysis: Add TFA to achieve a final ratio of 1:4 (TFA:DCM) to 1:1.

  • Reaction: Stir at room temperature for 1 hour.

    • Risk:[5][6][7] At this stage, LC-MS may show peaks corresponding to M+Product+96 (mono-trifluoroacetyl) or M+Product+192 (di-trifluoroacetyl).

  • Evaporation: Remove volatiles under reduced pressure.

  • Hydrolysis (The Critical Step):

    • Re-dissolve the crude residue (containing potential TFA esters) in Methanol.

    • Add 2M aqueous NaOH (3-4 equiv) or saturated aqueous

      
      .
      
    • Stir at room temperature for 30 minutes. This cleaves the unstable O-TFA esters back to the free alcohols.

  • Purification (Ion Exchange):

    • Do not attempt a standard liquid-liquid extraction (DCM/Water). The product will stay in the aqueous base.

    • Method: Load the aqueous/methanolic mixture onto a Strong Cation Exchange (SCX) cartridge.

    • Wash: Flush with MeOH to remove non-basic impurities.

    • Elute: Elute the product using 2M

      
       in Methanol.
      
    • Finish: Concentrate the ammoniacal eluate to yield the free amine.

Purification & Analytical Data

Purification Strategy Table
MethodSuitabilityProcedure Summary
Precipitation Best for HCl Salt Add

to reaction mix; filter solid.
SCX SPE Best for Free Base Load crude; wash MeOH; elute

/MeOH.
Reverse Phase High Purity C18 Column;

(0.1% TFA) / ACN gradient. Product elutes early.
Liquid Extraction Not RecommendedRequires n-Butanol/DCM (3:1) to extract from aqueous base.
Expected Analytical Data
  • 
     NMR (DMSO-
    
    
    
    , HCl salt):
    • 
       8.5-9.0 (br s, 2H, 
      
      
      
      )
    • 
       4.5 (br s, 2H, 
      
      
      
      )
    • 
       3.4 (t, 4H, 
      
      
      
      )
    • 
       2.8 (t, 4H, 
      
      
      
      )
    • 
       1.5-1.7 (m, 8H, internal 
      
      
      
      chain)
  • Mass Spectrometry (ESI+):

    • Calculated Mass (

      
      ): 161.14
      
    • Observed

      
      : 162.1
      

Troubleshooting Guide

Issue: Product is "missing" after workup.
  • Cause: The amine is highly water-soluble. If you washed the organic phase with water/bicarbonate and discarded the aqueous layer, you discarded the product.

  • Fix: Evaporate the aqueous layer and use MeOH extraction or SCX purification.

Issue: Extra peaks in LC-MS (+96 Da).
  • Cause: O-Trifluoroacetylation of the hydroxyl groups.

  • Fix: Stir the crude residue in MeOH/Water (1:1) with mild base (

    
    ) for 30 mins. The ester is labile and will hydrolyze.
    
Issue: Hygroscopic Solid.
  • Cause: The HCl salt of amino-alcohols is often hygroscopic.

  • Fix: Store in a desiccator. If weighing is difficult, dissolve in a known volume of MeOH and dose volumetrically.

Workflow Visualization

Workflow Setup Dissolve Substrate (DCM or Dioxane) Choice Select Reagent Setup->Choice PathA Protocol A: HCl/Dioxane (Recommended) Choice->PathA PathB Protocol B: TFA/DCM Choice->PathB RxnA Stir 2h @ RT (No Esterification) PathA->RxnA RxnB Stir 1h @ RT (Risk: O-TFA Esters) PathB->RxnB WorkupA Precipitate with Et2O or Evaporate RxnA->WorkupA Hydrolysis REQUIRED: Hydrolysis (MeOH + K2CO3) RxnB->Hydrolysis WorkupB SCX Ion Exchange (Elute NH3/MeOH) Hydrolysis->WorkupB Final Pure Bis(4-hydroxybutyl)amine WorkupA->Final WorkupB->Final

Figure 2: Decision tree and workflow for the deprotection process.

References

  • Han, G., et al. (2001). "Design, Synthesis, and Biological Evaluation of Potent and Selective Amidine-Based Thrombin Inhibitors." Journal of Medicinal Chemistry, 44(12), 1915–1926. (Demonstrates HCl/Dioxane deprotection for polar amines). Link

  • Lundt, B. F., et al. (1978). "Selective Removal of the t-Butyloxycarbonyl Group." International Journal of Peptide and Protein Research, 12(5), 258–268. (Foundational text on acidolysis mechanisms and side reactions). Link

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Ed. John Wiley & Sons. (Authoritative source on Boc chemistry and hydroxyl compatibility). Link

  • Sigma-Aldrich. "N-Butyl-N-(4-hydroxybutyl)nitrosamine Safety Data Sheet." (Safety reference for BBN precursor handling). Link

Sources

Method

Application Notes and Protocols for the Scale-Up Synthesis of tert-Butyl bis(4-hydroxybutyl)carbamate

Abstract This document provides a comprehensive guide for the scale-up synthesis of tert-Butyl bis(4-hydroxybutyl)carbamate, a valuable intermediate in pharmaceutical and materials science applications. Recognizing the a...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the scale-up synthesis of tert-Butyl bis(4-hydroxybutyl)carbamate, a valuable intermediate in pharmaceutical and materials science applications. Recognizing the absence of a standardized industrial-scale protocol, this guide delineates a robust, two-stage synthetic strategy designed for scalability, safety, and efficiency. The proposed pathway involves an initial synthesis of the precursor, bis(4-hydroxybutyl)amine, via reductive amination, followed by its N-tert-butyloxycarbonylation (Boc) protection. This document offers detailed, step-by-step protocols, explains the rationale behind procedural choices, and provides guidance on process optimization and safety considerations pertinent to large-scale production.

Introduction and Strategic Overview

tert-Butyl bis(4-hydroxybutyl)carbamate is a bifunctional molecule featuring two primary hydroxyl groups and a protected secondary amine. This structure makes it an important building block, for instance, in the synthesis of polymers and in the development of therapeutic agents where the hydroxyl groups can be further functionalized after deprotection of the amine. The scalability of its synthesis is crucial for transitioning from laboratory-scale research to industrial production.

The synthetic approach detailed herein is centered around a two-step process, chosen for its reliance on well-established, scalable, and high-yielding reaction classes:

  • Synthesis of bis(4-hydroxybutyl)amine: This precursor is synthesized via the reductive amination of 4-amino-1-butanol with 4-hydroxybutanal. Reductive amination is a cornerstone of industrial amine synthesis due to its efficiency and the prevalence of catalytic hydrogenation methods.[1]

  • N-Boc Protection: The resulting secondary amine is then protected using di-tert-butyl dicarbonate (Boc₂O) to yield the final product. This is a standard and highly efficient method for protecting amines.

This strategy is designed to be both cost-effective and amenable to large-scale chemical manufacturing.

Synthesis of Precursor: bis(4-hydroxybutyl)amine via Reductive Amination

The formation of the secondary amine, bis(4-hydroxybutyl)amine, is the critical first stage of the synthesis. The chosen method, reductive amination, involves the reaction of an amine with a carbonyl compound to form an imine, which is then reduced to the corresponding amine.[2] In this case, 4-amino-1-butanol reacts with 4-hydroxybutanal.

Reaction Mechanism and Rationale

The reductive amination process proceeds in two key steps:

  • Imine Formation: The primary amine of 4-amino-1-butanol nucleophilically attacks the carbonyl carbon of 4-hydroxybutanal, leading to the formation of a hemiaminal intermediate. This intermediate then dehydrates to form an imine (or the corresponding enamine).

  • Reduction: The imine is subsequently reduced to the secondary amine. For scale-up, catalytic hydrogenation is the preferred method due to its high efficiency, atom economy, and the generation of water as the only byproduct.

dot graph ReductiveAmination { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} केंद

Caption: Reductive amination workflow for bis(4-hydroxybutyl)amine synthesis.

Scale-Up Protocol for bis(4-hydroxybutyl)amine

This protocol is designed for a multi-liter scale and can be adapted for larger reactors.

Materials:

Reagent/SolventCAS NumberMolecular WeightQuantity (molar eq.)
4-Amino-1-butanol13325-10-589.14 g/mol 1.0
4-Hydroxybutanal25714-71-088.11 g/mol 1.05
Methanol (solvent)67-56-132.04 g/mol ~5-10 volumes
Raney Nickel (catalyst)7440-02-0-~5-10% w/w
Hydrogen (H₂)1333-74-02.02 g/mol Excess (pressure)

Equipment:

  • High-pressure hydrogenation reactor (e.g., Parr reactor) with temperature and pressure controls.

  • Inert atmosphere capabilities (Nitrogen or Argon).

  • Filtration system for catalyst removal (e.g., Celite bed).

  • Distillation apparatus for solvent removal and product purification.

Procedure:

  • Reactor Preparation: The hydrogenation reactor is rendered inert by purging with nitrogen.

  • Charging Reagents: Methanol is charged to the reactor, followed by 4-amino-1-butanol and 4-hydroxybutanal. The mixture is stirred to ensure homogeneity.

  • Catalyst Addition: The Raney Nickel catalyst is added as a slurry in methanol under a nitrogen blanket. Caution: Raney Nickel is pyrophoric and must be handled with care.

  • Hydrogenation: The reactor is sealed and purged with hydrogen gas. The pressure is increased to the desired setpoint (typically 50-100 psi), and the temperature is raised to 40-60 °C. The reaction is monitored by hydrogen uptake.

  • Reaction Completion and Work-up: Upon cessation of hydrogen uptake, the reactor is cooled, and the hydrogen pressure is vented. The reactor is purged with nitrogen.

  • Catalyst Removal: The reaction mixture is carefully filtered through a bed of Celite to remove the Raney Nickel catalyst. The filter cake should be kept wet with methanol to prevent ignition.

  • Solvent Removal: The methanol is removed from the filtrate by distillation under reduced pressure.

  • Purification: The crude bis(4-hydroxybutyl)amine is purified by vacuum distillation.

In-Process Controls and Optimization
  • Reaction Monitoring: The progress of the reaction can be monitored by GC-MS to observe the disappearance of starting materials and the formation of the product.

  • Catalyst Loading: The catalyst loading can be optimized to balance reaction time and cost.

  • Temperature and Pressure: These parameters can be adjusted to control the reaction rate and selectivity. Higher temperatures and pressures generally lead to faster reactions but may also promote side reactions.

Synthesis of tert-Butyl bis(4-hydroxybutyl)carbamate via N-Boc Protection

The final step is the protection of the secondary amine of bis(4-hydroxybutyl)amine with a tert-butyloxycarbonyl (Boc) group. This is a well-established and high-yielding reaction.

Reaction Mechanism

The lone pair of electrons on the nitrogen atom of bis(4-hydroxybutyl)amine attacks one of the carbonyl carbons of di-tert-butyl dicarbonate (Boc₂O). The resulting tetrahedral intermediate collapses, leading to the formation of the N-Boc protected amine, tert-butoxide, and carbon dioxide. The tert-butoxide is typically quenched by a proton source in the reaction mixture.

dot graph BocProtection { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} केंद

Caption: N-Boc protection of bis(4-hydroxybutyl)amine.

Scale-Up Protocol for tert-Butyl bis(4-hydroxybutyl)carbamate

Materials:

Reagent/SolventCAS NumberMolecular WeightQuantity (molar eq.)
bis(4-hydroxybutyl)amine105-51-1161.24 g/mol 1.0
Di-tert-butyl dicarbonate (Boc₂O)24424-99-5218.25 g/mol 1.1
Tetrahydrofuran (THF)109-99-972.11 g/mol ~5-10 volumes
Triethylamine (Et₃N)121-44-8101.19 g/mol 1.2
Saturated aq. NH₄Cl--For quenching
Ethyl acetate (EtOAc)141-78-688.11 g/mol For extraction
Brine--For washing
Anhydrous MgSO₄ or Na₂SO₄--For drying

Procedure:

  • Dissolution: bis(4-hydroxybutyl)amine is dissolved in THF in a suitable reactor under a nitrogen atmosphere.

  • Base Addition: Triethylamine is added to the solution.

  • Boc₂O Addition: A solution of di-tert-butyl dicarbonate in THF is added dropwise to the reaction mixture at room temperature. The reaction is mildly exothermic, and the addition rate may need to be controlled to maintain the temperature below 30 °C.

  • Reaction: The reaction mixture is stirred at room temperature for 12-18 hours.

  • Reaction Monitoring: The progress of the reaction is monitored by TLC or LC-MS until the starting amine is fully consumed.

  • Quenching: The reaction is quenched by the addition of saturated aqueous ammonium chloride solution.

  • Extraction: The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine.

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

  • Purification: The crude product is purified by column chromatography on silica gel or by crystallization.

Purification and Characterization
  • Purification: For large-scale purification, crystallization is often preferred over chromatography. A suitable solvent system for crystallization should be determined at the laboratory scale (e.g., ethyl acetate/hexanes).

  • Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity. HPLC can be used for quantitative purity analysis.

Safety and Environmental Considerations for Scale-Up

  • Raney Nickel: As a pyrophoric catalyst, it requires careful handling under an inert atmosphere and should be kept wet. Proper disposal procedures must be followed.

  • Hydrogen Gas: Hydrogen is highly flammable and forms explosive mixtures with air. The hydrogenation reactor must be located in a well-ventilated area, and all equipment must be properly grounded.

  • Di-tert-butyl dicarbonate: Boc₂O can decompose upon heating, releasing carbon dioxide and isobutylene. It should be stored in a cool place.

  • Solvent Handling: Large volumes of organic solvents are used. Appropriate measures for containment, ventilation, and waste disposal are essential.

Conclusion

The described two-step synthesis of tert-Butyl bis(4-hydroxybutyl)carbamate, commencing with the reductive amination of 4-amino-1-butanol followed by N-Boc protection, presents a viable and scalable route for industrial production. The protocols provided are based on well-understood and robust chemical transformations, offering a solid foundation for process development and optimization. Careful attention to safety protocols, particularly during the hydrogenation step, is paramount for successful and safe scale-up.

References

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • J&K Scientific LLC. (2021, February 8). BOC Protection and Deprotection. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-hydroxybutanal. Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

minimizing side reactions during tert-Butyl bis(4-hydroxybutyl)carbamate functionalization

Welcome to the technical support center for the functionalization of tert-butyl bis(4-hydroxybutyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complex...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the functionalization of tert-butyl bis(4-hydroxybutyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of modifying this versatile bifunctional molecule. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you minimize side reactions and achieve your desired synthetic outcomes.

Introduction to the Chemistry

tert-Butyl bis(4-hydroxybutyl)carbamate is a valuable building block, featuring two primary hydroxyl groups and a Boc-protected secondary amine. This structure allows for a variety of functionalization strategies, including esterification, etherification, and activation of the hydroxyls for nucleophilic substitution. However, the proximity of the two hydroxyl groups and the central carbamate linkage presents unique challenges, primarily the potential for undesired side reactions.

This guide will focus on anticipating and mitigating these challenges to ensure high-yield, selective functionalization.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the functionalization of tert-butyl bis(4-hydroxybutyl)carbamate.

FAQ 1: I am getting a mixture of mono- and di-substituted products during esterification/etherification. How can I improve the selectivity for the mono-functionalized product?

Root Cause Analysis: Achieving mono-functionalization on a symmetric diol is a common challenge in organic synthesis. The relative rates of the first and second functionalization reactions determine the product distribution. When the first functionalization does not significantly deactivate the second hydroxyl group through steric or electronic effects, a statistical mixture of mono- and di-substituted products is often obtained.

Troubleshooting Strategies:

  • Stoichiometry Control: This is the most straightforward approach. Use a sub-stoichiometric amount of your electrophile (e.g., acyl chloride, alkyl halide) relative to the diol. A good starting point is 0.8-0.9 equivalents of the electrophile. This will leave some unreacted starting material, but it will significantly favor the formation of the mono-substituted product. The unreacted diol can often be separated chromatographically.

  • Slow Addition: Adding the electrophile slowly to the reaction mixture at a low temperature can improve selectivity. This maintains a low concentration of the electrophile, increasing the probability of it reacting with the more abundant diol starting material rather than the mono-substituted intermediate.

  • Use of Bulky Reagents: If possible, using a sterically demanding acylating or alkylating agent can enhance mono-selectivity. The bulky group on the newly formed ester or ether can sterically hinder the approach of a second molecule of the reagent to the remaining hydroxyl group.[1][2]

  • Enzymatic Catalysis: For certain esterifications, enzymatic catalysis can offer high selectivity for mono-acylation under mild conditions, minimizing side products.[3]

Diagram: Mono- vs. Di-functionalization

Caption: Competitive formation of mono- and di-substituted products.

FAQ 2: After activating the hydroxyl groups as mesylates or tosylates, my main product is a cyclic compound instead of the desired di-mesylate/di-tosylate. What is happening and how can I prevent it?

Root Cause Analysis: This is a classic example of an intramolecular Williamson ether synthesis or a related intramolecular nucleophilic substitution. Upon activation of the hydroxyls into good leaving groups (mesylate, tosylate), the nitrogen of the carbamate can act as an intramolecular nucleophile. Deprotonation of the carbamate nitrogen (or its participation in an SN2 reaction) leads to the formation of a six-membered ring, yielding N-Boc-piperidine derivatives. This intramolecular cyclization is often kinetically and thermodynamically favored over intermolecular reactions.

Troubleshooting Strategies:

  • Choice of Base and Temperature: The strength of the base used during the mesylation or tosylation is critical. A strong, non-nucleophilic base at low temperatures is generally preferred to deprotonate the hydroxyl group for sulfonylation without promoting premature cyclization.

    • Recommended: Use triethylamine (Et3N) or diisopropylethylamine (DIPEA) at 0°C or below.

    • Avoid: Stronger bases like sodium hydride (NaH) at room temperature, as this will significantly favor the intramolecular cyclization.

  • One-Pot Procedures: If the goal is to synthesize the piperidine derivative, a one-pot mesylation/cyclization can be very efficient. However, if the di-mesylate or di-tosylate is the desired intermediate for other transformations, it is crucial to isolate it under non-basic conditions before proceeding.

  • Work-up Conditions: During the work-up of the mesylation/tosylation reaction, avoid basic conditions that could induce cyclization of the activated intermediate. A mild aqueous work-up with saturated ammonium chloride or cold, dilute acid is recommended.

Diagram: Intramolecular Cyclization Pathway

Intramolecular_Cyclization A tert-Butyl bis(4-hydroxybutyl)carbamate B Mono-mesylate/tosylate Intermediate A->B MsCl or TsCl, Base C N-Boc-piperidine derivative B->C Intramolecular SN2 (Base promoted) caption Intramolecular cyclization after hydroxyl activation.

Caption: Intramolecular cyclization after hydroxyl activation.

FAQ 3: I am observing Boc deprotection during my functionalization reaction. How can I avoid this?

Root Cause Analysis: The tert-butoxycarbonyl (Boc) group is known to be labile under acidic conditions.[4] If your reaction conditions are acidic, or if acidic byproducts are generated, you risk cleaving the Boc protecting group.

Troubleshooting Strategies:

  • Avoid Strong Acids: For reactions like Fischer esterification, which are typically acid-catalyzed, consider using milder coupling agents that do not require strong acidic conditions, such as DCC/DMAP or EDC/DMAP.

  • Use a Non-Acidic Leaving Group Activation: For ether synthesis, instead of converting the alcohol to a leaving group under acidic conditions, consider the Williamson ether synthesis, which involves deprotonation of the hydroxyl group with a base to form an alkoxide, followed by reaction with an alkyl halide.

  • Buffer the Reaction: If acidic byproducts are unavoidable, consider adding a non-nucleophilic base to the reaction mixture to act as an acid scavenger.

  • Temperature Control: In some cases, Boc deprotection can be accelerated by heat. Running the reaction at a lower temperature may help to preserve the protecting group.

Experimental Protocols

Protocol 1: Selective Mono-esterification using a Coupling Agent

Objective: To synthesize mono-acylated tert-butyl bis(4-hydroxybutyl)carbamate.

Materials:

  • tert-Butyl bis(4-hydroxybutyl)carbamate

  • Carboxylic acid of choice (1.0 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • To a solution of tert-butyl bis(4-hydroxybutyl)carbamate (1.0 eq), the carboxylic acid (1.0 eq), and DMAP (0.1 eq) in anhydrous DCM at 0°C, add a solution of DCC (1.1 eq) in DCM dropwise.

  • Stir the reaction mixture at 0°C for 30 minutes and then at room temperature for 4-6 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, filter off the dicyclohexylurea (DCU) precipitate and wash with DCM.

  • Wash the filtrate with 0.5 M HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to separate the mono-ester from any di-ester and unreacted starting material.

Protocol 2: Williamson Ether Synthesis for Mono-alkylation

Objective: To synthesize a mono-ether derivative of tert-butyl bis(4-hydroxybutyl)carbamate.

Materials:

  • tert-Butyl bis(4-hydroxybutyl)carbamate

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 eq)

  • Alkyl halide (e.g., benzyl bromide) (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a suspension of NaH (1.1 eq) in anhydrous THF at 0°C, add a solution of tert-butyl bis(4-hydroxybutyl)carbamate (1.0 eq) in THF dropwise.

  • Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0°C and add the alkyl halide (1.0 eq) dropwise.

  • Stir at room temperature and monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction with saturated aqueous NH4Cl solution at 0°C.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify by column chromatography on silica gel.

Protocol 3: Mesylation of Hydroxyl Groups

Objective: To synthesize tert-butyl bis(4-(methylsulfonyloxy)butyl)carbamate.

Materials:

  • tert-Butyl bis(4-hydroxybutyl)carbamate

  • Methanesulfonyl chloride (MsCl) (2.2 eq)

  • Triethylamine (Et3N) (2.5 eq)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Dissolve tert-butyl bis(4-hydroxybutyl)carbamate (1.0 eq) in anhydrous DCM and cool to 0°C.

  • Add triethylamine (2.5 eq) followed by the dropwise addition of methanesulfonyl chloride (2.2 eq).

  • Stir the reaction mixture at 0°C and monitor by TLC. The reaction is typically complete within 1-2 hours.

  • Quench the reaction with cold water.

  • Separate the organic layer and wash sequentially with cold 1 M HCl, saturated NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure at low temperature to avoid decomposition.

  • The crude product can often be used in the next step without further purification. If purification is necessary, it can be attempted by column chromatography on silica gel at low temperature.

Note: The di-mesylated product can be unstable and prone to cyclization, especially in the presence of base or upon heating. It is best to use it immediately in the subsequent reaction.

Summary of Potential Side Reactions and Mitigation Strategies

Functionalization Potential Side Reaction Primary Cause Mitigation Strategy Expected Outcome
Esterification/ Etherification Di-functionalizationUse of excess electrophile or similar reactivity of hydroxyls.Use ≤ 1.0 eq of electrophile; slow addition at low temp.Increased yield of mono-functionalized product.
Boc deprotectionAcidic reaction conditions or byproducts.Use non-acidic coupling agents (DCC, EDC); add a non-nucleophilic base as an acid scavenger.Preservation of the Boc protecting group.
Mesylation/ Tosylation Intramolecular CyclizationActivation of hydroxyls into good leaving groups, followed by nucleophilic attack by the carbamate nitrogen.Use a non-nucleophilic base (Et3N, DIPEA) at low temperature (0°C or below); avoid excess base and heat.Formation of the desired di-mesylate/di-tosylate.
EliminationStrong base and/or elevated temperature.Use a mild, non-nucleophilic base at low temperature.Minimized formation of alkene byproducts.

Conclusion

The successful functionalization of tert-butyl bis(4-hydroxybutyl)carbamate hinges on a careful consideration of reaction conditions to control selectivity and prevent unwanted side reactions. By understanding the inherent reactivity of the molecule, particularly the lability of the Boc group in acidic media and the propensity for intramolecular cyclization, researchers can design robust synthetic strategies. The protocols and troubleshooting guide provided here serve as a comprehensive resource to aid in the efficient and high-yield synthesis of a wide range of derivatives from this versatile building block.

References

  • Recent progress in selective functionalization of diols via organoc
  • optimize reaction conditions 3,4-Hexanediol esterific
  • Site-Selective Catalysis: towards a regiodivergent resolution of 1,2-diols. PMC.
  • Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applic
  • Effects of reaction temperature on glycerol conversion and diol/alcohol...
  • Application Notes and Protocols for tert-Butyl (4-hydroxybutan-2-yl)
  • Effect of reaction temperature on the yield of the esterification reaction.
  • Intramolecular cyclization of N‐Boc derivatives 13. Reaction conditions.
  • Controlling the Site Selectivity in Acylations of Amphiphilic Diols: Directing the Reaction toward the Apolar Domain in a Model Diol and the Midecamycin A1 Macrolide Antibiotic. PMC. (2022).
  • Catalyst recognition of cis-1,2-diols enables site-selective functionaliz
  • An In-depth Technical Guide to Boc and Tosyl Protecting Groups in Organic Synthesis. Benchchem.
  • Steric hindrance effect and kinetic investigation for ionic liquid catalyzed synthesis of 4-hydroxy-2-butanone via aldol reaction.
  • EXPERIMENTAL SUPPORTING INFORM
  • Alcohol to Mesyl
  • Boc-Protected Amino Groups. Organic Chemistry Portal.
  • One-Pot Synthesis of Carbamate Esters Through Alcoholic Tosyl
  • Tosylates And Mesyl
  • Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2: unexpected formation of cyclic ureas and urethanes by reaction with CO2. Beilstein Journals.
  • A Novel One-Pot and One-Step Microwave-Assisted Cyclization-Methylation Reaction of Amino Alcohols and Acetylated Derivatives with Dimethyl Carbon
  • Site-selective and stereoselective functionalization of unactiv
  • Why do tosylation and mesylation of alcohols follow different mechanisms? ECHEMI.
  • Please suggest me a best recent method of esterification of N-Boc-Amino Acids?
  • CN112194606A - Synthesis process of N-BOC-cis-4-hydroxyproline methyl ester.
  • (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses Procedure.
  • tert-Butyl Ethers. Organic Chemistry Portal.
  • WO2005051885A1 - Process for the production of esters of mono-,di-or polycarboxylic acids.
  • Synthesis of 1,4-Butanediol via One-Step Esterification–Hydrogenation of Succinic Anhydride over Cu-ZnO Catalysts: A Mechanism Study of Reaction and Deactivation.
  • Sulfonate synthesis by sulfonylation (tosyl
  • Biocatalytic, one-pot diterminal oxidation and esterification of n-alkanes for production of α,ω-diol and. PMC. (2017).
  • Mesylates and Tosylates with Practice Problems. Chemistry Steps.
  • Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 C
  • Tosylation of alcohols: an effective strategy for the functional group transformation of organic derivatives of polyoxometal
  • Application Notes and Protocols: 4-Hydroxybenzyl Alcohol in the Synthesis of Pharmaceutical Intermedi
  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. PMC. (2020).
  • Easy and direct conversion of tosylates and mesylates into nitroalkanes. Beilstein Journals. (2013).
  • N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated C
  • Synthesis and Aminolysis of N,N-Diethyl Carbamic Ester of HOBt Deriv
  • What is the structure of the ester formed when butan-1,4-diol and butanedioic acid react? Quora. (2016).
  • Kinetics of the Mono-esterification Between Terephthalic Acid and 1,4-Butanediol.
  • Carbamate synthesis by amination (carboxylation) or rearrangement. Organic Chemistry Portal.
  • Facile and Practical Methods for the Sulfonylation of Alcohols Using Ts(Ms)Cl and Me2N(CH2)nNMe2 as a Key Base. Organic Chemistry Portal.
  • Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. TSI Journals. (2015).

Sources

Optimization

Technical Support Center: Optimizing Coupling of tert-Butyl bis(4-hydroxybutyl)carbamate

Executive Summary & Thermodynamic Fundamentals The Molecule: tert-Butyl bis(4-hydroxybutyl)carbamate is a critical diol intermediate used in the synthesis of ionizable cationic lipids (analogous to precursors for SM-102...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Thermodynamic Fundamentals

The Molecule: tert-Butyl bis(4-hydroxybutyl)carbamate is a critical diol intermediate used in the synthesis of ionizable cationic lipids (analogous to precursors for SM-102 or ALC-0315).

The Reaction: The "coupling" of this molecule is almost exclusively a double esterification with fatty acids (e.g., hexyldecanoic acid) to generate the final lipid tail structure.

The Temperature Paradox: Optimizing temperature for this reaction requires balancing two opposing kinetic forces:

  • Viscosity & Sterics (Requires Heat): The formation of the second ester bond is kinetically slow due to the steric bulk of the first lipid tail and the increasing viscosity of the reaction mixture.

  • Boc-Stability (Requires Cold): The tert-butyloxycarbonyl (Boc) protecting group is thermally sensitive.[1] While generally stable up to ~80°C in neutral solvents, the presence of Lewis acids or slight acidity (common in coupling byproducts) lowers this threshold, risking deprotection and subsequent

    
    -acylation (an irreversible impurity).
    

The Gold Standard Protocol: Steglich Esterification

This protocol uses a "Temperature Ramp" strategy to maximize yield while protecting the Boc group.

Reagents:

  • Diol: tert-Butyl bis(4-hydroxybutyl)carbamate (1.0 equiv)

  • Acid: Fatty Acid (2.2 - 2.5 equiv)

  • Coupling Agent: EDC·HCl (3.0 equiv) or DCC (3.0 equiv)

  • Catalyst: DMAP (0.2 - 0.5 equiv)

  • Solvent: Dichloromethane (DCM) or Chloroform (anhydrous)

Step-by-Step Methodology
  • Activation Phase (

    
    ): 
    
    • Dissolve the Fatty Acid and Diol in anhydrous DCM under Nitrogen/Argon.

    • Cool the vessel to 0°C in an ice bath.

    • Add DMAP followed by the coupling agent (EDC or DCC) portion-wise over 15 minutes.

    • Reasoning: Low temperature prevents the

      
       acyl migration of the 
      
      
      
      -acylisourea intermediate, ensuring it reacts with the alcohol rather than rearranging into an unreactive
      
      
      -acylurea byproduct.
  • Primary Coupling Phase (

    
    ): 
    
    • Remove the ice bath and allow the reaction to warm to Room Temperature (RT).

    • Stir vigorously for 12–18 hours.

    • Checkpoint: Perform TLC or LC-MS. You will likely see a mixture of Mono-ester (intermediate) and Di-ester (product).

  • Secondary Coupling Drive (

    
    ): 
    
    • CRITICAL STEP: If LC-MS shows >10% Mono-ester remaining after 18 hours, attach a reflux condenser.

    • Warm the reaction to 35–40°C (mild reflux for DCM) for 4–6 hours.

    • Warning:Do not exceed 45°C. Higher temperatures drastically increase the rate of Boc-thermal elimination (isobutylene release).

  • Workup:

    • Cool to RT.

    • Wash with saturated

      
       (removes unreacted acid) and Brine.
      
    • Dry over

      
       and concentrate.
      

Visualization: Reaction Workflow & Logic

The following diagram illustrates the kinetic checkpoints and temperature decisions required for this specific synthesis.

LipidCoupling Start Start: Diol + Fatty Acid + EDC/DMAP ZeroDeg Phase 1: Activation (0°C) Prevents N-acylurea rearrangement Start->ZeroDeg RT_Stir Phase 2: Primary Coupling (20-25°C) 12-18 Hours ZeroDeg->RT_Stir Warm to RT Check Checkpoint: LC-MS Analysis RT_Stir->Check Result_Mono High Mono-Ester Detected Check->Result_Mono Incomplete Result_Di >95% Di-Ester (Target) Check->Result_Di Complete Conversion Heat_Step Phase 3: Thermal Drive (35-40°C) Max 6 Hours Result_Mono->Heat_Step Apply Mild Heat Finish Workup & Purification Result_Di->Finish Heat_Step->Check Re-analyze Boc_Risk RISK: Boc Deprotection if T > 45°C Heat_Step->Boc_Risk Overheating

Caption: Temperature-dependent workflow for coupling sterically hindered lipid tails to Boc-protected diols.

Troubleshooting Guide

Symptom 1: High levels of Mono-Ester (Incomplete Reaction)

Diagnosis: The second hydroxyl group is sterically hindered by the first fatty acid tail already attached. The reaction has stalled kinetically.

  • Solution A (Thermal): Increase temperature to 40°C (DCM reflux). The slight increase in kinetic energy often overcomes the steric barrier without cleaving the Boc.

  • Solution B (Catalytic): Add an additional 0.1 equiv of DMAP. DMAP acts as a nucleophilic catalyst; as the reaction dilutes or slows, the effective concentration of the active acyl-pyridinium species drops.

  • Solution C (Reagent): If using DCC, the precipitated urea byproduct might be trapping reactants. Switch to EDC·HCl (soluble urea) to maintain homogeneity.

Symptom 2: Loss of Boc Group (Formation of free amine or tri-acylated product)

Diagnosis: Thermal degradation or Acidic Cleavage.

  • Cause: Reaction temperature exceeded 50°C OR the reaction generated local acidic hotspots (common if using Acid Chlorides without enough base).

  • Fix:

    • Strictly limit temperature to <40°C.

    • If using Acid Chlorides (instead of EDC), ensure you have 3.0+ equivalents of Triethylamine (TEA) or Diisopropylethylamine (DIEA) present before adding the acid chloride. The base must neutralize HCl instantly to save the Boc.

Symptom 3: "Sticky" Impurities (N-Acylurea)

Diagnosis: Rearrangement of the active ester intermediate.

  • Cause: The activation step (adding EDC/DCC) was done too warm.

  • Fix: Ensure the initial addition of coupling agents happens at 0°C . Keep the reaction cold for the first 30–60 minutes before warming.

Comparative Data: Temperature vs. Yield

The following table summarizes typical yields and impurity profiles based on reaction temperature for this specific class of lipids.

Temperature ConditionTimeYield (Di-Ester)Mono-Ester (Impurity)Boc-Loss (Impurity)
0°C → 20°C (RT) 24 h75 - 85%10 - 15%< 1%
0°C → 40°C 16 h90 - 95% < 5%< 2%
Constant 60°C 8 h60%< 2%25 - 30%

FAQ: Specific User Scenarios

Q: Can I use Acid Chlorides (R-COCl) instead of Steglich conditions to speed this up? A: Yes, but with extreme caution. Acid chlorides generate HCl gas as a byproduct. HCl cleaves Boc groups rapidly, even at RT. You must use a significant excess of base (DIEA is preferred over TEA for solubility) and keep the reaction at 0°C during addition. We generally recommend Steglich (EDC) for Boc-protected precursors to mitigate this risk.

Q: My product is an oil and hard to purify. How do I remove the Mono-ester? A: These lipids are notoriously difficult to crystallize. If optimizing temperature (40°C) doesn't drive the reaction to completion, use Flash Chromatography on silica.

  • Eluent: 0% to 5% Methanol in DCM.

  • Tip: The Mono-ester is significantly more polar (due to the free -OH) and will elute much later than the target Di-ester.

Q: Why does the reaction turn dark/brown at 50°C? A: This indicates decomposition. Amines (even protected ones) can oxidize, and Boc groups can undergo thermal elimination to form isobutylene and


. The resulting free amine can then react with the activated ester to form an amide (N-acylation), which is chemically very stable and difficult to separate from your lipid target.

References

  • Steglich Esterification Mechanism & Optimization: Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition.

  • Boc Group Stability & Deprotection: Han, G., et al. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron.

  • Ionizable Lipid Synthesis (Relevant Analogues): Hassett, K. J., et al. (2019). Optimization of Lipid Nanoparticles for Intramuscular Administration of mRNA Vaccines. Molecular Therapy - Nucleic Acids.

  • LNP Component Chemistry (SM-102/ALC-0315 Context): Buschmann, M. D., et al. (2021). Nanomaterial Delivery Systems for mRNA Vaccines. Vaccines.[2]

Sources

Troubleshooting

resolving incomplete deprotection of tert-Butyl bis(4-hydroxybutyl)carbamate

Here is the technical support guide for the deprotection of tert-Butyl bis(4-hydroxybutyl)carbamate, structured as a specialized troubleshooting center. Ticket Subject: Resolving Incomplete Deprotection & Yield Loss in t...

Author: BenchChem Technical Support Team. Date: February 2026

Here is the technical support guide for the deprotection of tert-Butyl bis(4-hydroxybutyl)carbamate, structured as a specialized troubleshooting center.

Ticket Subject: Resolving Incomplete Deprotection & Yield Loss in tert-Butyl bis(4-hydroxybutyl)carbamate Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Diagnostic Framework

The Problem: Users frequently report that the deprotection of tert-Butyl bis(4-hydroxybutyl)carbamate (Compound A ) "stalls" at 80–90% conversion or results in near-zero recovery after workup.

The Reality: This is rarely a case of unreactive starting material. It is a convergence of two distinct chemo-physical phenomena:

  • Competitive O-Alkylation: The tert-butyl cation (

    
    ) generated during acidolysis attacks the pendant hydroxyl groups, forming O-tert-butyl ethers. These side products often co-elute with starting material on TLC, mimicking "incomplete" deprotection.
    
  • Phase Transfer Loss: The product, bis(4-hydroxybutyl)amine (Compound B ), is a highly polar, hydrophilic secondary amine. Standard aqueous workups (liquid-liquid extraction) result in the product partitioning into the aqueous waste stream.

Diagnostic Decision Tree

Use this flow to identify your specific failure mode before altering your protocol.

TroubleshootingFlow Start Symptom: Low Yield or Impurity CheckLCMS Step 1: Analyze Crude Reaction (LCMS / NMR) Start->CheckLCMS MassCheck1 Mass = [M+56] observed? CheckLCMS->MassCheck1 MassCheck2 Only Product Mass [M+1] but low recovery? CheckLCMS->MassCheck2 Diagnosis1 Diagnosis: O-tert-Butylation (Scavenger Failure) MassCheck1->Diagnosis1 Yes Diagnosis2 Diagnosis: Aqueous Washout (Polarity Failure) MassCheck2->Diagnosis2 Yes Action1 Solution: Add TES/Water Scavengers (See Protocol A) Diagnosis1->Action1 Action2 Solution: Resin Capture or Evaporation (See Protocol B) Diagnosis2->Action2

Figure 1: Diagnostic logic for distinguishing between chemical side-reactions and isolation failures.

Technical Deep Dive & Solutions

Issue 1: The "Stalled" Reaction (Chemoselectivity)

Mechanism of Failure: Standard Boc deprotection is an E1 elimination yielding isobutylene and a carbamic acid. However, in the presence of free primary alcohols (the 4-hydroxybutyl tails), the generated tert-butyl cation (


) acts as a hard electrophile. Without a dedicated scavenger, the 

alkylates the hydroxyls via an

pathway [1].

The Evidence:

  • LCMS: You observe a peak with Mass

    
     Da.
    
  • NMR: New singlet at

    
     ppm (distinct from Boc but similar region).
    

The Solution: Cation Scavenging You must introduce a nucleophile that reacts with


 faster than your substrate's hydroxyl groups. Triethylsilane (TES)  is the gold standard here because it irreversibly reduces the cation to isobutane, which is a gas and leaves the system [2].
Protocol A: Scavenger-Assisted Deprotection

Recommended for high-purity requirements.

  • Dissolution: Dissolve 1.0 equiv of tert-Butyl bis(4-hydroxybutyl)carbamate in DCM (0.1 M concentration).

  • Scavenger Addition: Add 2.5 equiv of Triethylsilane (TES) .

    • Note: Water (5 equiv) can be used as a cheaper alternative, but TES is superior for preventing ether formation.

  • Acidolysis: Add Trifluoroacetic Acid (TFA) to reach a final ratio of 1:1 (v/v) DCM:TFA.

    • Crucial: High acid concentration favors the protonation of the alcohol, making it less nucleophilic, while the scavenger traps the cation.

  • Reaction: Stir at Room Temperature for 1–2 hours.

  • Monitoring: Check via LCMS. The

    
     peak should be absent.
    

Comparative Scavenger Efficiency Data

Scavenger SystemRelative Rate of DeprotectionRisk of O-AlkylationWorkup Complexity
None (Control) BaselineHigh (>15%)Low
Water (5 eq) FastModerate (5-10%)Low
Thioanisole FastLow (<2%)High (Sulfur smell/removal)
Triethylsilane (TES) Fast Very Low (<1%) Low (Volatile byproduct)
Issue 2: Product Loss During Isolation

Mechanism of Failure: Bis(4-hydroxybutyl)amine is a "greedy" polar molecule. It forms strong hydrogen bonds with water. If you attempt to neutralize the TFA salt with saturated


 and extract with DCM or EtOAc, the amine will remain in the aqueous layer.

The Solution: "Catch and Release" or Evaporative Workup Avoid liquid-liquid extraction entirely.

Protocol B: Isolation of Hydrophilic Amines

Option 1: The Evaporative Method (Yields TFA Salt)

  • Concentrate the reaction mixture directly on a rotary evaporator (bath temp

    
    ).
    
  • Co-evaporate with Toluene (

    
    ) to remove residual TFA azeotropically.
    
  • Result: Quantitative yield of the amine

    
     TFA salt. This is often suitable for the next step (e.g., amide coupling) if base is added in situ.
    

Option 2: The Resin Method (Yields Free Base) Use this if the free amine is required.

  • Dissolve the crude TFA salt residue in MeOH.

  • Add Strong Cation Exchange (SCX) resin (e.g., Amberlyst 15 or Dowex 50W) [3].

    • Mechanism:[1][2][3] The amine binds to the resin; impurities and non-basic byproducts remain in solution.

  • Wash: Filter the resin and wash with MeOH (removes non-basic impurities).

  • Elute: Wash the resin with

    
     in MeOH.
    
  • Concentrate: Evaporate the filtrate to obtain the pure free amine.

Mechanistic Visualization

The following diagram illustrates the competition between the desired scavenging pathway and the undesired side reaction.

Mechanism cluster_side Path A: No Scavenger (Side Reaction) cluster_main Path B: With TES Scavenger SM Boc-Amine (Starting Material) Intermediate Carbamic Acid + t-Butyl Cation (tBu+) SM->Intermediate TFA SideProduct O-tBu Ether (Impurity) Intermediate->SideProduct Attack on -OH Scavenged Isobutane (Gas) + Silyl Species Intermediate->Scavenged + TES (Hydride Transfer) Product Free Amine (Target) Intermediate->Product - CO2

Figure 2: Kinetic competition between O-alkylation (Path A) and Scavenging (Path B). TES drives the reaction down Path B.

Frequently Asked Questions (FAQ)

Q: Can I use HCl in Dioxane instead of TFA? A: Yes, but proceed with caution. While anhydrous 4M HCl in Dioxane avoids water, the chloride ion is a weak nucleophile. In the absence of a scavenger, you risk forming tert-butyl chloride, which is volatile and easier to remove than the ether side product. However, if the reaction warms up, HCl can convert the primary alcohols to alkyl chlorides (


 or 

), permanently damaging your product. Stick to TFA/TES/DCM for this specific substrate.

Q: My product turned into a gum that won't solidify. Is it impure? A: Not necessarily. Bis(4-hydroxybutyl)amine and its salts are often viscous oils or hygroscopic gums due to their high flexibility and hydrogen-bonding capability. Do not rely on crystallization. Verify purity via qNMR (Quantitative NMR) using an internal standard (e.g., maleic acid).

Q: Why not use basic hydrolysis? A: The Boc group is resistant to basic hydrolysis (e.g., NaOH, LiOH) under standard conditions [4]. It requires acidic cleavage or thermal elimination.

References

  • Lundt, B. F., et al. "Selective removal of the tert-butyloxycarbonyl group." International Journal of Peptide and Protein Research, vol. 12, no. 5, 1978, pp. 258–268. Link

  • Mehta, A., et al. "Improved efficiency and selectivity in peptide synthesis: Use of triethylsilane as a carbocation scavenger in deprotection of t-butyl esters and t-butoxycarbonyl-protected sites."[4][5] Tetrahedron Letters, vol. 33, no. 37, 1992, pp. 5441-5444. Link

  • Liu, Y. S., et al. "Simultaneous Deprotection and Purification of BOC-amines Based on Ionic Resin Capture."[6] The Journal of Organic Chemistry, vol. 63, no. 10, 1998, pp. 3471–3473. Link

  • Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. 4th ed., John Wiley & Sons, 2007. (See Chapter: Protection for the Amino Group - Carbamates). Link

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC Method Development for the Purity of tert-Butyl bis(4-hydroxybutyl)carbamate: A HILIC-CAD Approach

This guide provides an in-depth, experience-driven approach to developing a robust High-Performance Liquid Chromatography (HPLC) method for assessing the purity of tert-Butyl bis(4-hydroxybutyl)carbamate. We will navigat...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, experience-driven approach to developing a robust High-Performance Liquid Chromatography (HPLC) method for assessing the purity of tert-Butyl bis(4-hydroxybutyl)carbamate. We will navigate the analytical challenges posed by this molecule, compare viable chromatographic strategies, and present a fully optimized method grounded in scientific principles and regulatory expectations.

Part 1: The Analytical Challenge: Understanding the Analyte

Before any method development begins, a thorough understanding of the target analyte is paramount. Tert-Butyl bis(4-hydroxybutyl)carbamate (MW: 261.36 g/mol ) is an organic compound whose structure presents distinct analytical hurdles.[1][2]

  • Polarity: The presence of two terminal hydroxyl (-OH) groups renders the molecule significantly polar. This property is critical as it dictates the interaction with the HPLC stationary phase. Traditional reversed-phase (RP) chromatography, the workhorse of HPLC, often struggles to adequately retain highly polar compounds, leading to elution near or within the solvent front.[3][4]

  • Lack of a Strong Chromophore: The molecule does not possess a significant UV-absorbing chromophore. The carbamate group offers weak absorbance at low UV wavelengths (approx. 200-215 nm), but this region is prone to interference from common HPLC solvents and impurities, making it unsuitable for reliable, sensitive quantification required for purity analysis.[5][6]

These two characteristics—high polarity and a weak chromophore—render a standard off-the-shelf RP-HPLC method with UV detection fundamentally inadequate. A more nuanced strategy is required.

Part 2: Strategic Approach to Method Development

Our method development strategy is a process of logical elimination and optimization, beginning with the most common techniques and moving towards more specialized solutions tailored to the analyte's properties. The goal is to select a column and detector combination that provides adequate retention, selectivity for potential impurities, and a sensitive, uniform response.

MethodDevelopment cluster_Column Column Selection cluster_Detector Detector Selection Analyte Analyte Assessment: tert-Butyl bis(4-hydroxybutyl)carbamate Properties Key Properties: - High Polarity - No UV Chromophore Analyte->Properties RP_HPLC Attempt 1: Reversed-Phase (e.g., Polar-Endcapped C18) Properties->RP_HPLC Poor Retention Expected HILIC Attempt 2: HILIC (Hydrophilic Interaction) Properties->HILIC Good Retention Expected UV_Detector Attempt 1: UV/Vis (Low Wavelength) Properties->UV_Detector Poor Sensitivity Expected Universal_Detector Attempt 2: Universal Detector Properties->Universal_Detector Good Sensitivity Expected RP_HPLC->HILIC If retention < 1.5 k' Optimized_Method Optimized Method: HILIC-CAD HILIC->Optimized_Method UV_Detector->Universal_Detector If S/N < 10 for impurities CAD Recommended: CAD (Charged Aerosol Detector) Universal_Detector->CAD ELSD Alternative: ELSD Universal_Detector->ELSD CAD->Optimized_Method

Caption: HPLC Method Development Decision Workflow.

Part 3: The Contenders: A Head-to-Head Comparison

We will evaluate two primary approaches to highlight the rationale behind our final recommended method.

Approach A: Reversed-Phase HPLC with UV Detection (The Conventional Baseline)

Out of due diligence, the first attempt often involves a conventional RP-HPLC setup. To mitigate the expected poor retention, a column with a polar-embedded or polar-endcapped C18 phase is chosen, which is designed to be more stable in highly aqueous mobile phases.

  • Rationale: To see if sufficient retention can be achieved on a widely available column type.

  • Predicted Outcome: Even with a specialized RP column, the analyte is likely to have a low retention factor (k'), eluting very close to the solvent front. This makes robust quantification difficult and risks co-elution with polar, process-related impurities. The UV detector at 210 nm will exhibit low sensitivity and a noisy baseline, making it nearly impossible to detect and quantify impurities at the levels required for pharmaceutical quality control (e.g., 0.1%).

Approach B: Hydrophilic Interaction Chromatography with Universal Detection (The Tailored Solution)

Given the analyte's polarity, Hydrophilic Interaction Liquid Chromatography (HILIC) is the logical and superior alternative.[7][8] In HILIC, a polar stationary phase (like bare silica, amide, or diol) is used with a mobile phase high in organic solvent (typically acetonitrile) and low in aqueous content.[9][10] This creates a water-enriched layer on the surface of the stationary phase, into which polar analytes can partition, leading to strong retention.[9]

For detection, we turn to universal aerosol-based detectors, which do not rely on the optical properties of the analyte.

  • Evaporative Light Scattering Detector (ELSD): This detector nebulizes the column eluent, evaporates the mobile phase, and measures the light scattered by the remaining solid analyte particles.[11][12] It is a robust choice for any non-volatile analyte.[13]

  • Charged Aerosol Detector (CAD): The CAD operates similarly by creating analyte particles, but it then imparts a positive charge to these particles and measures the aggregate charge using an electrometer.[14] CAD generally offers higher sensitivity and a more consistent response across a wider dynamic range compared to ELSD, making it exceptionally well-suited for purity analysis where unknown impurities must be quantified relative to the main peak.[15][16][17]

Part 4: The Optimized Method: HILIC with Charged Aerosol Detection

This section provides the detailed protocol for the recommended HPLC method. This method is designed to be robust, sensitive, and fit-for-purpose for purity determination in a drug development environment.

Experimental Protocol

1.0 Instrumentation

  • HPLC or UHPLC system with a binary or quaternary pump.

  • Autosampler with temperature control.

  • Column oven.

  • Charged Aerosol Detector (CAD).

2.0 Materials and Reagents

  • Acetonitrile (HPLC grade or higher).

  • Water (HPLC grade, e.g., Milli-Q or equivalent).

  • Ammonium Formate (LC-MS grade).

  • Formic Acid (LC-MS grade).

  • tert-Butyl bis(4-hydroxybutyl)carbamate reference standard and sample.

3.0 Chromatographic Conditions

ParameterOptimized Value
Column HILIC, Amide phase (e.g., Waters ACQUITY UPLC BEH Amide), 2.1 x 100 mm, 1.7 µm
Mobile Phase A 10 mM Ammonium Formate in Water with 0.1% Formic Acid
Mobile Phase B 90:10 Acetonitrile:Water with 10 mM Ammonium Formate and 0.1% Formic Acid
Gradient Program Time (min)
0.0
10.0
12.0
12.1
15.0
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 2 µL
Sample Diluent 90:10 Acetonitrile:Water
CAD Settings Evaporation Temp: 35 °C, Nebulizer Gas: Nitrogen @ 35 psi, Power Function: 1.0

4.0 Sample Preparation

  • Prepare a stock solution of the reference standard at 1.0 mg/mL in the Sample Diluent.

  • Prepare sample solutions at the same concentration (1.0 mg/mL) in the Sample Diluent.

  • Filter all solutions through a 0.22 µm syringe filter before placing them in the autosampler.

HILIC_CAD_Workflow cluster_LC Liquid Chromatography cluster_CAD Charged Aerosol Detector Injector Sample Injection Column HILIC Column (Amide Phase) Injector->Column Mobile Phase (High Acetonitrile) Nebulizer Nebulization Column->Nebulizer Column Eluent Evaporation Solvent Evaporation Nebulizer->Evaporation Charging Particle Charging (Corona Discharge) Evaporation->Charging Detection Charge Detection (Electrometer) Charging->Detection Data Data Detection->Data Chromatogram

Caption: HILIC-CAD System Workflow.

Part 5: Ensuring Trustworthiness: Method Validation and System Suitability

A developed method is only reliable if it is validated for its intended purpose. The validation of this analytical procedure should be conducted in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[18][19][20][21]

Key Validation Parameters
ParameterPurpose
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities or degradants.[22]
Linearity & Range To show that the detector response is directly proportional to the analyte concentration over a specified range (e.g., from the Limit of Quantitation to 150% of the target concentration).[18]
Accuracy To determine the closeness of the test results to the true value, often assessed by analyzing samples with known amounts of analyte (spiking studies).[19][22]
Precision To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions (repeatability and intermediate precision).
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. Crucial for impurity monitoring.
Robustness To measure the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., pH, column temperature, mobile phase composition).
System Suitability Testing (SST)

Before any sample analysis, a System Suitability Test (SST) must be performed to ensure the chromatographic system is performing adequately, as per United States Pharmacopeia (USP) General Chapter <621>.[23][24][25]

SST ParameterAcceptance CriteriaRationale
Tailing Factor (T) 0.8 ≤ T ≤ 1.5 for the main peakEnsures peak symmetry, which is critical for accurate integration.
Theoretical Plates (N) > 5000 for the main peakDemonstrates column efficiency and good separation power.
Retention Time %RSD ≤ 1.0% for 6 replicate injections of the standardConfirms the precision of the pumping system and column stability.
Peak Area %RSD ≤ 2.0% for 6 replicate injections of the standardConfirms the precision of the injector and detector response.

Part 6: Data Summary & Performance Comparison

The following table summarizes the anticipated performance differences between the two primary approaches, illustrating why the HILIC-CAD method is the superior choice.

Performance MetricApproach A: RP-HPLC / UVApproach B: HILIC / CADJustification
Retention Factor (k') < 1.0 (Hypothetical)> 3.0 (Hypothetical)HILIC provides the necessary retention for this polar analyte, moving it away from the void volume.[7]
Resolution (Rs) PoorGood (>2.0)Adequate retention allows for better separation between the main peak and potential impurities.
Peak Shape Potentially DistortedSymmetrical (T ≈ 1.1)HILIC often provides excellent peak shapes for polar compounds that may interact poorly with C18 phases.
Limit of Quantitation > 0.5% (Hypothetical)< 0.05% (Hypothetical)CAD is a highly sensitive detection technique, ideal for trace impurity analysis.[14][17]
Response Uniformity VariableConsistentCAD provides a more uniform response for different compounds, allowing for more accurate % area calculations without needing individual reference standards for each impurity.[17]

Conclusion

The development of a robust purity method for a challenging compound like tert-Butyl bis(4-hydroxybutyl)carbamate requires a departure from conventional chromatographic techniques. A standard reversed-phase HPLC method with UV detection is fundamentally unsuitable due to the analyte's high polarity and lack of a chromophore. By systematically evaluating the analyte's properties, we have demonstrated that a method based on Hydrophilic Interaction Liquid Chromatography (HILIC) provides the necessary retention and selectivity. Coupling this separation with a Charged Aerosol Detector (CAD) overcomes the limitations of UV detection, offering the universal and sensitive response required for accurate purity assessment. This HILIC-CAD approach, when properly validated according to ICH guidelines, represents a scientifically sound, robust, and reliable solution for quality control and drug development professionals.

References

  • Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]

  • United States Pharmacopeia. 〈621〉 Chromatography. USP-NF. [Link]

  • Agilent Technologies. The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1. Agilent Application Note. [Link]

  • Wikipedia. Charged aerosol detector. [Link]

  • Technology Networks. (2020, November 19). ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis. [Link]

  • Pharma Talks. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. [Link]

  • Wikipedia. Evaporative light scattering detector. [Link]

  • Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • Harshitha, S., et al. (2020). Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique. Journal of Drug Metabolism & Toxicology, 11(252). [Link]

  • Agilent Technologies. (2023, April 15). Understanding the Latest Revisions to USP <621>. Agilent White Paper. [Link]

  • Scribd. HPLC Method for Analyzing Carbamate Pesticides. [Link]

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  • Waters Corporation. Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography. Waters Poster. [Link]

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  • European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

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  • Western Sydney University ResearchDirect. A simplified guide for charged aerosol detection of non-chromophoric compounds. [Link]

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  • Agilent Technologies. 1260 Infinity III Evaporative Light Scattering Detector | ELSD. [Link]

  • Resolian. (2025, December 2). HPLC-UV Method Development for Highly Polar Impurities. [Link]

  • Royal Society of Chemistry. Automated solubility and crystallization analysis of non-UV active compounds: integration of evaporative light scattering detection (ELSD) and robotic sampling. [Link]

  • ResearchGate. HPLC-UV chromatograms of standard carbamate mix standard using 220 nm wavelength at different mobile phase concentrations. [Link]

  • Chrom Tech, Inc. (2025, October 20). Reverse Phase Chromatography Techniques. [Link]

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  • National Center for Biotechnology Information. tert-Butyl bis(4-hydroxybutyl)carbamate. PubChem Compound Summary for CID 118705160. [Link]

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Comparative

A Senior Application Scientist's Guide to IR Spectroscopy for the Identification of tert-Butyl bis(4-hydroxybutyl)carbamate

In the landscape of pharmaceutical research and drug development, the unambiguous identification of chemical entities is a cornerstone of regulatory compliance and scientific rigor. For molecules such as tert-Butyl bis(4...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the unambiguous identification of chemical entities is a cornerstone of regulatory compliance and scientific rigor. For molecules such as tert-Butyl bis(4-hydroxybutyl)carbamate, a key intermediate in various synthetic pathways, infrared (IR) spectroscopy offers a rapid, reliable, and non-destructive method for structural confirmation. This guide provides an in-depth analysis of the expected IR spectral features of this compound, a comparative analysis with related structures, and a robust experimental protocol for its characterization.

The Structural Signature: Decoding the Vibrational Landscape

The molecular structure of tert-Butyl bis(4-hydroxybutyl)carbamate is rich with functional groups that give rise to a unique and identifiable IR spectrum. The primary contributors to its spectral fingerprint are the carbamate linkage, the two primary hydroxyl (-OH) groups, and the bulky tert-butyl group. Understanding the characteristic vibrational frequencies of these moieties is paramount to accurate spectral interpretation.

The key functional groups and their expected vibrational modes are:

  • N-H Stretching (Carbamate): The N-H bond in the carbamate group will exhibit a stretching vibration. In a condensed phase, this peak is often of medium intensity and can be found in the region of 3300-3500 cm⁻¹.

  • C=O Stretching (Carbamate): The carbonyl (C=O) group of the carbamate is a strong IR absorber due to its large change in dipole moment during vibration. This results in a prominent, sharp peak typically observed in the range of 1700-1670 cm⁻¹. The exact position can be influenced by hydrogen bonding.

  • O-H Stretching (Alcohol): The two primary alcohol groups will display a very strong and characteristically broad absorption band in the region of 3600-3200 cm⁻¹[1][2][3]. This broadness is a direct consequence of intermolecular hydrogen bonding between the hydroxyl groups[4][5][6].

  • C-H Stretching (Alkyl and tert-Butyl): The stretching vibrations of the C-H bonds in the butyl chains and the tert-butyl group will appear as a series of sharp peaks just below 3000 cm⁻¹, typically in the 2960-2850 cm⁻¹ range[1][7][8]. The asymmetric and symmetric stretching of the methyl groups in the tert-butyl moiety often present distinct peaks around 2960 cm⁻¹ and 2870 cm⁻¹, respectively[8].

  • C-O Stretching (Alcohol and Carbamate): The molecule contains two types of C-O single bonds. The C-O stretching of the primary alcohol groups is expected to produce a strong peak in the 1075-1000 cm⁻¹ region[4][7][9]. The C-O stretch associated with the carbamate ester linkage will also contribute to absorption in the 1300-1000 cm⁻¹ range[4][10].

  • N-H Bending (Carbamate): The in-plane bending of the N-H bond in the carbamate group typically gives rise to a medium to strong absorption in the 1550-1500 cm⁻¹ region.

  • C-H Bending (tert-Butyl): The presence of the tert-butyl group can often be confirmed by characteristic bending vibrations. A split peak or a pair of peaks of medium intensity around 1390 cm⁻¹ and 1365 cm⁻¹ is indicative of the gem-dimethyl group attached to the quaternary carbon.

The following diagram illustrates the molecular structure and the key functional groups that are central to its IR spectrum.

comparison_workflow start Analyze IR Spectrum q_OH Strong, Broad Peak ~3400 cm⁻¹? start->q_OH q_CO Strong, Sharp Peak ~1700 cm⁻¹? q_OH->q_CO Yes is_diol 1,4-Butanediol q_OH->is_diol No q_NH Medium Peak ~3350 cm⁻¹ & ~1530 cm⁻¹? q_CO->q_NH Yes is_carbonate Dibutyl Carbonate q_CO->is_carbonate No is_target tert-Butyl bis(4-hydroxybutyl)carbamate q_NH->is_target Yes not_identified Other/Impure Compound q_NH->not_identified No

Caption: Decision workflow for identifying tert-Butyl bis(4-hydroxybutyl)carbamate based on key IR spectral features.

Comparison with 1,4-Butanediol:

The IR spectrum of 1,4-butanediol will be dominated by the features of a primary alcohol.

  • Key Similarity: A very strong and broad O-H stretching band between 3600-3200 cm⁻¹ will be present, similar to the target molecule.[11][12][13][14][15] It will also exhibit a strong C-O stretching peak around 1050 cm⁻¹.[7]

  • Key Difference: The most significant difference is the absence of the strong, sharp carbamate C=O stretching peak around 1700-1670 cm⁻¹ . Additionally, the N-H stretching and bending vibrations will be absent.

Comparison with Dibutyl Carbonate:

Dibutyl carbonate serves as an example of a molecule containing a carbonate functional group but lacking the hydroxyl and N-H functionalities.

  • Key Similarity: A strong C=O stretching absorption will be present, characteristic of the carbonate group, typically around 1740 cm⁻¹.[16][17][18][19][20] Strong C-O stretching bands will also be observed.

  • Key Difference: The IR spectrum of dibutyl carbonate will lack the broad O-H stretching band in the 3600-3200 cm⁻¹ region and the N-H stretching and bending peaks associated with the carbamate group.

The following table provides a clear comparison of the key distinguishing IR peaks.

Functional Group & Vibrational Modetert-Butyl bis(4-hydroxybutyl)carbamate1,4-ButanediolDibutyl Carbonate
O-H Stretch (~3400 cm⁻¹)Present (Strong, Broad) Present Absent
N-H Stretch (~3350 cm⁻¹)Present (Medium) Absent Absent
C=O Stretch (~1700 cm⁻¹)Present (Strong, Sharp) Absent Present
N-H Bend (~1530 cm⁻¹)Present (Medium) Absent Absent

This comparative data underscores the power of IR spectroscopy to differentiate between structurally similar molecules based on the presence or absence of key functional group absorptions. The unique combination of a broad O-H stretch, a sharp C=O stretch, and N-H vibrations provides a definitive fingerprint for tert-Butyl bis(4-hydroxybutyl)carbamate.

Conclusion

Infrared spectroscopy is an indispensable tool for the structural elucidation of tert-Butyl bis(4-hydroxybutyl)carbamate. By understanding the characteristic absorption frequencies of its constituent functional groups—the hydroxyls, the carbamate, and the tert-butyl moiety—researchers and drug development professionals can rapidly and confidently confirm the identity and purity of this important chemical intermediate. The comparative analysis with related structures further highlights the specificity of the IR spectral signature, providing a robust method for quality control and chemical characterization.

References

  • Rathee, N. (n.d.). IR Spectra of Alcohols. Prezi.
  • Smith, B. C. (2020, December 20). The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of Alcohols. Spectroscopy.
  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Alcohols.
  • Chemistry LibreTexts. (2022, October 4). 3.1.12: Spectroscopy of Alcohols and Phenols.
  • Doc Brown's Chemistry. (n.d.). Interpretation of the infrared spectrum of ethanol.
  • Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry.
  • Science.ai. (2026, January 19). C-O stretching: Significance and symbolism.
  • Chemistry Blog. (n.d.). Infrared spectra of alcohols and phenols.
  • SlidePlayer. (n.d.). Carbonyl - compounds - IR - spectroscopy.
  • ResearchGate. (n.d.). Infrared spectra of a) carbamic acid dimer (NH2COOH)2, b) ammonium....
  • SlidePlayer. (n.d.). IR Spectroscopy of Hydrocarbons Hydrocarbons contain only carbon-carbon bonds and carbon-hydrogen bonds.
  • ResearchGate. (n.d.). FT-IR spectra of (a) 1,4-Butanediol (BDO), (b) Isophrone diisocyanate,....
  • Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra.
  • Larna, I., et al. (2008, April 30). Structure of Isolated 1,4-Butanediol: Combination of MP2 Calculations, NBO Analysis, and Matrix-Isolation Infrared Spectroscopy. The Journal of Physical Chemistry A.
  • ResearchGate. (n.d.). The Infrared Spectra of Amides. Part 1. The Stretching Vibrations of Primary Carboxamides.
  • Journal of AOAC INTERNATIONAL. (2020, February 1). Characteristic Infrared Absorption Spectra and Frequencies of Carbamate Pesticides. Oxford Academic.
  • ChemicalBook. (n.d.). 1,4-Butanediol(110-63-4)IR1.
  • Smith, B. C. (2020, December 20). Alcohols—The Rest of the Story. Spectroscopy Online.
  • National Center for Biotechnology Information. (n.d.). Dibutyl carbonate. PubChem.
  • Chemistry LibreTexts. (2022, September 24). 17.11: Spectroscopy of Alcohols and Phenols.
  • Chemistry Steps. (2025, August 29). Interpreting IR Spectra.
  • National Institute of Standards and Technology. (n.d.). 1,4-Butanediol. NIST Chemistry WebBook.
  • ACS Publications. (2025, December 8). Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO2 ̅ Complexes.
  • National Institute of Standards and Technology. (n.d.). Carbonic acid, dibutyl ester. NIST Chemistry WebBook.
  • Smith, B. C. (2025, December 16). The Big Review VII: More Carbonyl Compounds. Spectroscopy Online.
  • National Institute of Standards and Technology. (n.d.). 1,4-Butanediol. NIST Chemistry WebBook.
  • The Journal of Chemical Physics. (n.d.). Infrared Spectra of Ammonium Carbamate and Deuteroammonium Carbamate. AIP Publishing.
  • Scite.ai. (n.d.). Infrared Spectra of Ammonium Carbamate and Deuteroammonium Carbamate.
  • ChemicalBook. (n.d.). Methyl carbamate(598-55-0) IR Spectrum.
  • ChemicalBook. (n.d.). Di-tert-butyl dicarbonate(24424-99-5) IR1.
  • Science.gov. (n.d.). c-h stretching vibration: Topics.
  • National Center for Biotechnology Information. (n.d.). Unveiling the Configurational Landscape of Carbamate: Paving the Way for Designing Functional Sequence-Defined Polymers. PMC.
  • BenchChem. (n.d.). Application Notes & Protocols for the Characterization of tert-Butyl (4-hydroxybutan-2-yl)carbamate.
  • The Journal of Chemical Physics. (n.d.). Infrared Spectra of Ammonium Carbamate and Deuteroammonium Carbamate.
  • ResearchGate. (n.d.). Infrared Spectroscopy of the tert -Butyl Cation in the Gas Phase.
  • ResearchGate. (n.d.). ATR-FTIR spectra at the C=O stretching band ranging 1680–1760cm⁻¹ (a),....
  • ResearchGate. (n.d.). FT-IR spectrum of tert-butyl....
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Validation

Technical Guide: Structural Validation of tert-Butyl bis(4-hydroxybutyl)carbamate and its Lipid Derivatives

Part 1: Strategic Overview In the synthesis of ionizable lipids for mRNA delivery (such as SM-102 used in the Moderna COVID-19 vaccine), tert-Butyl bis(4-hydroxybutyl)carbamate (CAS 75178-87-9) serves as the critical "ba...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Overview

In the synthesis of ionizable lipids for mRNA delivery (such as SM-102 used in the Moderna COVID-19 vaccine), tert-Butyl bis(4-hydroxybutyl)carbamate (CAS 75178-87-9) serves as the critical "backbone" intermediate. Its structural integrity dictates the fusogenicity and pKa of the final Lipid Nanoparticle (LNP).

The validation of this molecule and its ester derivatives presents a unique analytical challenge: they are analytically "silent" in the UV spectrum. Relying on standard UV-HPLC (254 nm) is the most common cause of undetected impurities in LNP supply chains.

This guide outlines a Multi-Modal Validation Architecture that triangulates structure, purity, and composition using NMR, LC-CAD, and High-Res MS.

The "Silent" Trap: Why Standard Methods Fail
  • UV-Vis: The carbamate and aliphatic chains possess negligible UV absorbance.

  • Standard MS: Electrospray ionization (ESI) can be suppressed by high concentrations of lipidic solvents, leading to false negatives for trace impurities.

  • TLC: Staining is often non-linear, making quantitative assessment impossible.

Part 2: Comparative Analysis of Validation Methods

The following table contrasts the three pillars of lipid validation. A robust Quality Control (QC) workflow must integrate all three.

FeatureMethod A: High-Field NMR (1H/13C) Method B: LC-CAD (Charged Aerosol) Method C: LC-QTOF-MS
Primary Role Structural Truth (Regiochemistry & Symmetry)Quantitative Truth (Purity & Stoichiometry)Identity Truth (Mass & Fragment ID)
Target Analyte Main scaffold & IsomersAll non-volatile species (Universal)Ionizable impurities
Limit of Detection High (>1% impurity required)Low (ng levels)Ultra-Low (pg levels)
Blind Spot Trace salts, inorganic impuritiesStructural isomers (if co-eluting)Non-ionizable byproducts
Critical Insight Confirms bis-substitution vs. monoAccurate % purity without chromophoresDetects oxidized byproducts

Part 3: Deep Dive & Self-Validating Protocols

Pillar 1: NMR Spectroscopy (The Symmetry Check)

Objective: Confirm the bis-substitution of the amine. The Logic: The molecule is symmetric. If the alkyl chain signals are complex or split unevenly, the symmetry is broken (indicating mono-substitution or cyclic byproducts).

Protocol 1: Structural Confirmation via 1H-NMR[1]
  • Solvent Selection: Use Chloroform-d (

    
    ) .
    
    • Why? It minimizes exchange of the hydroxyl protons, allowing you to potentially see the -OH signals as broad triplets/singlets, verifying the diol state.

  • Key Diagnostic Peaks (Expectations):

    • 
       1.45 ppm (9H, s):  The Boc tert-butyl group. This is your integration standard.
      
    • 
       3.65 ppm (4H, t):  The terminal 
      
      
      
      .
    • 
       3.25 ppm (4H, t):  The 
      
      
      
      adjacent to the carbamate.
  • The Validation Ratio:

    • Integrate the Boc singlet to 9.00.

    • The

      
       triplet must integrate to 4.00 (
      
      
      
      0.1).
    • Failure Mode: If the integral is ~2.0, you have the mono-substituted impurity. If the integral is <4.0 and complex, cyclization may have occurred.

Pillar 2: LC-CAD (The Purity Standard)

Objective: Quantify impurities that UV misses. The Logic: CAD responds to analyte mass, not optical properties. It is the only way to accurately quantify the ratio of the diol intermediate to the final ester derivative during reaction monitoring.

Protocol 2: LC-CAD Method for Lipid Intermediates
  • Column: C18 Charged Surface Hybrid (CSH), 2.1 x 100 mm, 1.7 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid (FA).[2]

  • Mobile Phase B: Acetonitrile/Isopropanol (50:50) + 0.1% FA.[2]

  • Gradient:

    • 0-1 min: 5% B (Equilibration)

    • 1-10 min: Linear ramp to 95% B (Elute hydrophobic lipids)

    • 10-12 min: Hold 95% B

  • Detector Settings:

    • Evaporation Temp: 35°C (Low temp prevents loss of semi-volatiles).

    • Power Function: 1.0 (if calibrated) or use non-linear curve fitting.

Pillar 3: Visualization of Logic

The following diagram illustrates the decision matrix for releasing a batch of this intermediate.

ValidationLogic Start Crude Reaction Mixture NMR 1H NMR (CDCl3) Check Symmetry Start->NMR SymmetryCheck Are alkyl signals symmetric? NMR->SymmetryCheck IntegrationCheck Boc:CH2-OH Ratio 9:4? SymmetryCheck->IntegrationCheck Yes Reject_Cyclic REJECT: Cyclic/Degraded SymmetryCheck->Reject_Cyclic No (Complex Splitting) LCCAD LC-CAD Analysis Purity Profiling IntegrationCheck->LCCAD Yes Reject_Mono REJECT: Mono-substituted Impurity IntegrationCheck->Reject_Mono No (Ratio ~9:2) PurityCheck Purity > 98%? (Area %) LCCAD->PurityCheck MS LC-QTOF-MS Identity Confirmation PurityCheck->MS Yes Purify Reprocess/Purify PurityCheck->Purify No MassCheck Mass Error < 5ppm? MS->MassCheck Release RELEASE BATCH (Valid Intermediate) MassCheck->Release Yes MassCheck->Reject_Cyclic No Purify->LCCAD

Figure 1: Decision Matrix for Structural Validation. This workflow prioritizes symmetry (NMR) before purity (CAD) and identity (MS).

Part 4: Experimental Data Summary (Template)

When publishing your comparison, summarize your validation data using this structure to ensure reproducibility.

Table 1: Physicochemical Characterization of tert-Butyl bis(4-hydroxybutyl)carbamate

ParameterAcceptance CriteriaExperimental Result (Example)Method Reference
Appearance Colorless to pale yellow viscous oilPale yellow oilVisual
1H NMR Symmetry Equivalent alkyl chains (AABB pattern)Confirmed (Symmetric)Protocol 1
Boc Integration 9.0 ± 0.2 protons9.01Protocol 1
LC-CAD Purity

95.0% (Area)
98.2%Protocol 2
Exact Mass

276.2169 ± 5 ppm276.2172 (1.1 ppm)HRMS (ESI+)
Residual Solvents < 5000 ppm (Ethanol/DCM)Not DetectedGC-FID

Part 5: References

  • ModernaTX, Inc. (2020). Lipid Nanoparticles and Methods of Use. World Intellectual Property Organization. WO2020106946A1. Link

  • Waters Corporation. (2021). Identification and Characterization of Impurities in Lipid Nanoparticle Components Using TOF-MS with In-Silico Fragmentation. Application Note 720007348. Link

  • Thermo Fisher Scientific. (2020). Charged Aerosol Detection for Liquid Chromatography. Application Note: Tips for Liquid Chromatography Coupled with Charged Aerosol Detection. Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 118705160, tert-Butyl bis(4-hydroxybutyl)carbamate. Link

  • Kinsey, C., et al. (2022). Impact of Lipid Impurities on the Performance of Lipid Nanoparticle-Based mRNA Vaccines. Molecular Pharmaceutics. (Contextual grounding for impurity analysis).

Sources

Comparative

The Stealth Advantage: Why tert-Butyl bis(4-hydroxybutyl)carbamate Outperforms Ethyl Analogs in LNP Synthesis for Advanced RNA Therapeutics

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals. In the rapidly evolving landscape of RNA therapeutics, the design of the lipid nanoparticle (LNP)...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals.

In the rapidly evolving landscape of RNA therapeutics, the design of the lipid nanoparticle (LNP) delivery system is as critical as the nucleic acid cargo itself. Among the four key lipid components of an LNP, the ionizable lipid is arguably the most pivotal, orchestrating both the encapsulation of the RNA payload and its eventual release into the cytoplasm of target cells.[1][2][3][4] The subtle art of tuning the structure of this lipid can lead to dramatic improvements in therapeutic efficacy and safety. This guide provides a comprehensive comparison of two closely related ionizable lipids, tert-Butyl bis(4-hydroxybutyl)carbamate and its ethyl analog, and elucidates the significant advantages conferred by the bulky tert-butyl group in the context of LNP synthesis and performance.

The fundamental role of an ionizable lipid lies in its pH-dependent charge. At the acidic pH used during LNP formulation, the lipid is positively charged, enabling the electrostatic complexation of the negatively charged RNA.[4][5] Upon administration and circulation at physiological pH (around 7.4), the lipid becomes neutral, minimizing non-specific interactions and toxicity. Once the LNP is endocytosed by a target cell, the acidic environment of the endosome protonates the ionizable lipid again. This charge reversal is believed to disrupt the endosomal membrane, facilitating the release of the RNA cargo into the cytoplasm where it can be translated into a therapeutic protein.[6][7][8][9]

The structure of the ionizable lipid can be deconstructed into three key domains: the headgroup, the linker, and the lipid tails. Each of these domains plays a critical role in the overall performance of the LNP. This guide will focus on the impact of the headgroup, specifically comparing a bulky tert-butyl carbamate with a smaller ethyl carbamate.

Molecular Architecture: A Tale of Two Headgroups

To understand the performance differences, let's first visualize the representative structures of the two ionizable lipids at the heart of this comparison.

Caption: Representative structures of the ionizable lipids under comparison.

cluster_tert_butyl tert-Butyl bis(4-hydroxybutyl)carbamate cluster_ethyl Ethyl bis(4-hydroxybutyl)carbamate (Analog) tert_butyl tert-Butyl Group (Bulky, Hydrophobic) carbamate_tb Carbamate Linker tert_butyl->carbamate_tb amine_tb Tertiary Amine (Ionizable Head) carbamate_tb->amine_tb tails_tb bis(4-hydroxybutyl) Chains amine_tb->tails_tb ethyl Ethyl Group (Smaller, Less Hydrophobic) carbamate_et Carbamate Linker ethyl->carbamate_et amine_et Tertiary Amine (Ionizable Head) carbamate_et->amine_et tails_et bis(4-hydroxybutyl) Chains amine_et->tails_et

The tert-Butyl Advantage: A Head-to-Head Comparison

The seemingly minor substitution of an ethyl group with a tert-butyl group can have a profound impact on the physicochemical properties of the ionizable lipid and, consequently, the performance of the resulting LNP. The advantages of the tert-butyl analog can be categorized into several key areas:

Featuretert-Butyl bis(4-hydroxybutyl)carbamateEthyl bis(4-hydroxybutyl)carbamate (Analog)Advantage of tert-Butyl AnalogSupporting Rationale
Steric Hindrance HighLowEnhanced LNP Stability & Controlled RNA ReleaseThe bulky tert-butyl group provides a steric shield, preventing premature degradation of the carbamate linker and aggregation of LNPs. This steric hindrance can also modulate the interaction with endosomal membranes for a more controlled release.
Hydrophobicity HighModerateImproved Encapsulation Efficiency & Membrane InteractionThe increased hydrophobicity of the tert-butyl group can lead to more favorable partitioning within the lipid core of the LNP, enhancing the encapsulation of the RNA cargo. It can also promote more effective interaction with the lipid bilayer of the endosomal membrane.
pKa Modulation Potentially OptimalMay Require More TuningFine-tuning for Efficient Endosomal EscapeThe electronic and steric properties of the tert-butyl group can influence the pKa of the tertiary amine. A well-tuned pKa is critical for efficient protonation in the endosome and subsequent cargo release. An optimal pKa range for in vivo efficacy is generally considered to be between 6.2 and 6.5.[6][7][8][10]
Biodegradability ControlledPotentially FasterBalanced Persistence and ClearanceWhile both carbamate linkers are biodegradable, the steric hindrance of the tert-butyl group may offer a degree of protection against enzymatic hydrolysis, leading to a more controlled degradation profile. This can be advantageous for optimizing the therapeutic window.[3]

Delving Deeper: The Mechanistic Underpinnings of Superior Performance

The advantages summarized in the table above are not merely theoretical. They are grounded in the fundamental principles of lipid chemistry and biophysics that govern the behavior of LNPs in a biological environment.

Enhanced LNP Stability and Formulation Robustness

The bulky tert-butyl group acts as a "molecular bumper," providing steric protection to the carbamate linker. Carbamate groups, while more stable than esters, can still be susceptible to hydrolysis.[11][12][13] The steric hindrance from the tert-butyl group can slow down this degradation process, leading to LNPs with a longer shelf-life and greater stability in circulation. Furthermore, this steric shield can prevent the close packing of LNPs, reducing the likelihood of aggregation, a critical quality attribute for any injectable therapeutic.

Superior RNA Encapsulation and Protection

The increased hydrophobicity imparted by the tert-butyl group can lead to more efficient partitioning of the ionizable lipid within the hydrophobic core of the LNP during the formulation process. This, in turn, can create a more favorable environment for the encapsulation of the RNA payload, potentially leading to higher encapsulation efficiencies. A more tightly packed and organized LNP core also offers better protection for the fragile RNA molecules from enzymatic degradation in the bloodstream.[]

Optimized Endosomal Escape: The Key to Efficacy

The ultimate goal of an LNP is to deliver its RNA cargo to the cytoplasm. This critical step, known as endosomal escape, is heavily influenced by the properties of the ionizable lipid. The pKa of the ionizable lipid is a crucial parameter, as it dictates the pH at which the lipid becomes protonated.[7][10] The electronic and steric environment around the ionizable amine, influenced by the tert-butyl group, can help to fine-tune the pKa into the optimal range for endosomal escape (typically 6.2-6.5).[6][8]

Furthermore, the interaction of the protonated ionizable lipid with the anionic lipids of the endosomal membrane is thought to induce a phase transition from a bilayer to a non-bilayer (hexagonal HII) structure, which disrupts the membrane and allows the RNA to escape.[8][9] The bulky and hydrophobic nature of the tert-butyl headgroup can facilitate this process by creating greater perturbation in the endosomal membrane upon protonation.

Caption: Proposed mechanism of enhanced endosomal escape with the tert-butyl analog.

cluster_workflow Endosomal Escape Mechanism LNP_uptake 1. LNP Endocytosis Endosome_acidification 2. Endosome Acidification (pH drop) LNP_uptake->Endosome_acidification Protonation 3. Protonation of tert-Butyl Analog Endosome_acidification->Protonation Membrane_interaction 4. Enhanced Membrane Perturbation Protonation->Membrane_interaction RNA_release 5. RNA Release into Cytoplasm Membrane_interaction->RNA_release

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of tert-Butyl bis(4-hydroxybutyl)carbamate

For the modern researcher, excellence in the laboratory extends beyond the successful synthesis or analysis of a compound. It encompasses a holistic understanding of a chemical's lifecycle, including its safe and complia...

Author: BenchChem Technical Support Team. Date: February 2026

For the modern researcher, excellence in the laboratory extends beyond the successful synthesis or analysis of a compound. It encompasses a holistic understanding of a chemical's lifecycle, including its safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of tert-Butyl bis(4-hydroxybutyl)carbamate, grounding every recommendation in established safety protocols and regulatory standards. Our objective is to empower you with the knowledge to manage this chemical waste stream responsibly, ensuring the safety of your team and the protection of our environment.

Waste Characterization: Understanding the Compound

Carbamate compounds, as a class, are noted for their biological activity. Many are used as pesticides and herbicides due to their ability to inhibit cholinesterase, an enzyme critical for nerve function.[2] The U.S. Environmental Protection Agency (EPA) regulates many carbamate wastes as hazardous due to their potential toxicity.[3][4] Therefore, the foundational principle for disposing of tert-Butyl bis(4-hydroxybutyl)carbamate is to treat it as hazardous chemical waste in the absence of data to the contrary. This precautionary approach is central to the Resource Conservation and Recovery Act (RCRA), which mandates that generators of chemical waste are responsible for its proper classification and management.[5]

Inferred Hazards:

  • Toxicity: While not an actively used pesticide, the carbamate functional group necessitates handling it as a potentially toxic substance.

  • Irritation: Similar carbamate structures are known to cause skin, eye, and respiratory irritation.[6][7]

  • Environmental Hazard: Improper disposal could lead to environmental release. Many carbamates are regulated to prevent contamination of soil and water.[3][8]

Regulatory Framework: Adherence to EPA and OSHA Standards

The disposal of laboratory chemicals is not discretionary; it is governed by stringent federal and local regulations. The primary driver for this protocol is compliance with the EPA's RCRA, which prohibits the disposal of hazardous waste in regular trash or down the sewer system.[5]

Regulatory Aspect Requirement Governing Body
Waste Classification Generator's responsibility to determine if waste is hazardous.EPA
Sewer Disposal Prohibited for hazardous wastes.[9]EPA / Local POTW
Evaporation Prohibited as a method of disposal.[9]EPA
Container Labeling Must be clearly marked with "Hazardous Waste" and contents.[10][11]EPA / OSHA
Storage Limits Max of 55 gallons of hazardous waste in a Satellite Accumulation Area.[12]EPA
Container Integrity Must be compatible with the waste, in good condition, and kept closed.[5][11]OSHA / EPA

Operational Disposal Protocol: A Step-by-Step Guide

This protocol outlines the necessary steps from the point of generation to the final handoff for disposal. The entire process should be managed through your institution's Environmental Health & Safety (EHS) office or equivalent department.

Step 1: Waste Segregation at the Point of Generation

Proper segregation is the most critical step in preventing accidental reactions and ensuring compliant disposal.

  • Solid Waste: Collect pure, unused tert-Butyl bis(4-hydroxybutyl)carbamate, or solid material heavily contaminated with it, in a dedicated hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, designated liquid hazardous waste container. Do not mix with other solvent streams unless explicitly approved by your EHS office.

  • Contaminated Materials: Items such as gloves, weighing papers, and pipette tips that are contaminated with the compound must be disposed of as solid hazardous waste.[13]

Causality: Segregating waste streams prevents dangerous chemical incompatibilities. For instance, mixing carbamates with strong acids or bases could potentially hydrolyze the carbamate ester, though the primary concern is maintaining a pure waste stream for proper profiling and disposal by a licensed facility.

Step 2: Containerization and Labeling

All waste must be accumulated in appropriate, clearly labeled containers within a designated Satellite Accumulation Area (SAA).[10][11] An SAA is a location at or near the point of waste generation and under the control of the laboratory personnel.[12]

  • Container Selection: Use a container made of a material compatible with the chemical (e.g., a high-density polyethylene (HDPE) or glass bottle for liquids; a sturdy, sealable bag or drum for solids). The original product container is often a suitable choice if it's in good condition.[10]

  • Labeling: The container must be labeled with the words "Hazardous Waste" .[11]

  • Contents Declaration: Clearly list all chemical constituents by their full name (no formulas or abbreviations) and their approximate percentages or volumes.[10][11]

Step 3: Accumulation in a Satellite Accumulation Area (SAA)

The SAA must be managed to ensure safety and compliance.

  • Secure Closure: Waste containers must be kept securely closed at all times, except when actively adding waste.[11] Leaving a funnel in the opening is a common but serious violation.

  • Secondary Containment: It is best practice to keep liquid waste containers within a secondary containment bin to control potential leaks or spills.

  • Storage Limits: Do not accumulate more than 55 gallons of hazardous waste in your SAA. Once a container is full, it must be removed from the SAA within three days.[10][11]

Step 4: Arranging for Disposal

Laboratory personnel are not authorized to transport hazardous waste.[9]

  • Contact EHS: When your waste container is approximately 90% full, or you are finished with the process that generates the waste, contact your institution's EHS office.

  • Schedule a Pickup: Submit a chemical waste pickup request form as required by your institution. EHS professionals are trained to handle, transport, and consolidate waste for shipment to a licensed Treatment, Storage, and Disposal Facility (TSDF).

The workflow below visualizes the decision-making process for proper disposal.

G cluster_0 Point of Generation cluster_1 Accumulation Protocol cluster_2 Final Disposal Waste_Gen Waste Generation (tert-Butyl bis(4-hydroxybutyl)carbamate) Is_Solid Solid, Liquid, or Contaminated PPE? Waste_Gen->Is_Solid Solid_Waste Pure Solid / Grossly Contaminated Material Is_Solid->Solid_Waste Solid Liquid_Waste Aqueous or Organic Solution Is_Solid->Liquid_Waste Liquid PPE_Waste Contaminated Gloves, Wipes, etc. Is_Solid->PPE_Waste PPE Container Select Compatible Hazardous Waste Container Solid_Waste->Container Liquid_Waste->Container PPE_Waste->Container Label Label Container: 'Hazardous Waste' + Full Chemical Name(s) + Percentages Container->Label Store Store in Designated SAA (Keep Closed) Label->Store EHS_Contact Container >90% Full? Contact EHS for Pickup Store->EHS_Contact Disposal Disposal via Licensed Professional Service EHS_Contact->Disposal Yes

Caption: Waste Disposal Workflow for tert-Butyl bis(4-hydroxybutyl)carbamate.

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is crucial.

  • Minor Spill (Manageable by Lab Staff):

    • Alert Personnel: Notify others in the immediate area.

    • Don PPE: At a minimum, wear a lab coat, safety goggles, and two pairs of nitrile gloves.

    • Containment: For liquid spills, surround the area with an absorbent material (e.g., sand, vermiculite).[14] For solid spills, gently cover the material to prevent dust from becoming airborne.

    • Collection: Carefully sweep up the solid or absorbed material using non-sparking tools and place it into a designated hazardous waste container.[13][14]

    • Decontamination: Wipe down the spill area with an appropriate solvent, and dispose of the cleaning materials as hazardous waste.

    • Wash Hands: Thoroughly wash your hands after the cleanup is complete.

  • Major Spill (Requires EHS Assistance):

    • Evacuate: Immediately evacuate the spill area.

    • Isolate: Close the doors and prevent entry.

    • Notify: Contact your institution's EHS emergency line and report the spill. Provide the chemical name, location, and estimated quantity.

    • Do Not Attempt to Clean: Await the arrival of the trained emergency response team.

By adhering to this comprehensive disposal guide, you not only ensure regulatory compliance but also uphold a culture of safety and environmental stewardship within your laboratory.

References

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
  • Columbia University. Hazardous Chemical Waste Management Guidelines.
  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste.
  • University of Pennsylvania. Laboratory Chemical Waste Management Guidelines.
  • BenchChem. (2025). Safeguarding Your Research: A Comprehensive Guide to Handling tert-Butyl Carbamate.
  • U.S. Environmental Protection Agency. (2011, June 13). Land Disposal Restrictions: Revision of the Treatment Standards for Carbamate Wastes.
  • U.S. Environmental Protection Agency. (2011, August 12). EPA Issues Rule on Carbamate Wastes.
  • CAMEO Chemicals. CARBAMATE PESTICIDE, LIQUID, POISONOUS, FLAMMABLE.
  • PubChem. tert-Butyl N-(4-hydroxybutyl)carbamate.
  • U.S. Government Publishing Office. (1997, June 17). Federal Register / Vol. 62, No. 116.
  • PubChem. tert-Butyl 4-hydroxybenzylcarbamate.
  • PubChem. tert-Butyl bis(4-hydroxybutyl)carbamate.
  • CABI Digital Library. Intoxication with carbamate insecticides and toxicological risk to animals.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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